molecular formula C12H11NS B1605948 S,S-Diphenylsulfilimine CAS No. 36744-90-8

S,S-Diphenylsulfilimine

Cat. No.: B1605948
CAS No.: 36744-90-8
M. Wt: 201.29 g/mol
InChI Key: LEXXWUCMDYEREL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S,S-Diphenylsulfilimine is a useful research compound. Its molecular formula is C12H11NS and its molecular weight is 201.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality S,S-Diphenylsulfilimine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S,S-Diphenylsulfilimine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imino(diphenyl)-λ4-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEXXWUCMDYEREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313978
Record name S,S-Diphenylsulfilimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36744-90-8
Record name S,S-Diphenylsulfilimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36744-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S,S-Diphenylsulphimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036744908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S,S-Diphenylsulfilimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S,S-diphenylsulphimide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6)

[1][2][3]

Executive Summary: The Stable "Free" Sulfilimine

S,S-Diphenylsulfilimine monohydrate (Ph₂S=NH[1] · H₂O) represents a critical tactical advantage in sulfur-nitrogen chemistry.[1] While historically, "free" sulfilimines (unsubstituted at the nitrogen) were considered unstable intermediates prone to hydrolysis or oligomerization, the monohydrate form provides a shelf-stable, crystalline reagent.

For drug development professionals, this compound serves two primary functions:

  • A Direct Precursor to NH-Sulfoximines: It bypasses the harsh conditions often required to install the =NH moiety onto sulfoxides.[1]

  • A Nucleophilic Nitrogen Source: The semipolar S=N bond renders the nitrogen sufficiently nucleophilic for N-acylation, N-arylation, and heterocyclic ring construction without requiring exogenous bases.[1]

Part 1: Chemical Identity & Physicochemical Profile[2]

The Datasheet
ParameterSpecification
CAS Number 68837-61-6
IUPAC Name S,S-Diphenyl-λ⁴-sulfanimine monohydrate
Formula C₁₂H₁₁NS[1][2] · H₂O
Molecular Weight 219.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 67 – 71 °C (Lit.)[1]
Solubility Soluble in MeOH, DCM, CHCl₃; Sparingly soluble in cold water.
pKa (Conjugate Acid) ~8.3 (Indicates significant basicity of the N-terminal)
Structural Characteristics

The utility of S,S-diphenylsulfilimine lies in the nature of the S=N bond.[1] Unlike a carbon-nitrogen double bond (imine), the sulfur-nitrogen bond has significant ylide character (semipolar).[1]

  • Resonance Form A: Ph₂S=NH (Double bond character)

  • Resonance Form B: Ph₂S⁺–N⁻H (Ylide character)

Implication: The negative charge density on the nitrogen makes it a "soft" nucleophile, ideal for reactions with electrophiles (acyl chlorides, isocyanates) under mild conditions. The water of crystallization (monohydrate) hydrogen-bonds to the nitrogen, stabilizing the molecule against self-condensation.[1]

Part 2: Synthetic Utility & Mechanism[2][6][7]

The Reaction Landscape

The following diagram illustrates the three primary divergent pathways for this reagent in medicinal chemistry workflows.

ReactionLandscapeReagentS,S-DiphenylsulfilimineMonohydrate(Ph2S=NH · H2O)OxidationOxidative PathwayReagent->Oxidation KMnO4 or NaIO4ElectrophileN-FunctionalizationReagent->Electrophile R-COCl / Ar-XSulfoximineNH-Sulfoximine(Ph2S(O)=NH)Bioisostere for SulfoneOxidation->Sulfoximine O-TransferNAcylN-Acyl Sulfilimine(Ph2S=N-COR)Electrophile->NAcyl Nucleophilic AttackHeterocycleS-N Heterocycles(e.g., 1,2,4-thiadiazines)Electrophile->Heterocycle Cyclization

Figure 1: Divergent synthetic pathways.[1] The reagent acts as a pivot point between simple sulfides and complex high-oxidation-state sulfur pharmacophores.[1]

Mechanism: Oxidation to Sulfoximines

The conversion of sulfilimines to sulfoximines is a high-value transformation.[1] Sulfoximines are increasingly used in drug design (e.g., AZD6738 , Roniciclib ) because they offer high metabolic stability and hydrogen-bonding potential compared to sulfones.[1]

Why use the Monohydrate? Standard methods often involve "NH transfer" to a sulfoxide using hazardous azides or iodinanes.[1] Starting with S,S-diphenylsulfilimine monohydrate allows you to perform a simple O-transfer (oxidation) instead.[1]

Mechanism:

  • Nucleophilic Attack: The nitrogen lone pair is temporarily protected or coordinated.[1]

  • Oxidation: The oxidant (e.g., KMnO₄) attacks the sulfur center.

  • Elimination: The high-valent sulfur intermediate rearranges to form the S=O bond while retaining the S=N bond.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of NH-Sulfoximine via Oxidation

Context: Converting the sulfilimine reagent into a sulfoximine building block.[1]

Reagents:

  • S,S-Diphenylsulfilimine monohydrate (1.0 equiv)[1]

  • Sodium Periodate (NaIO₄) (1.5 equiv)

  • Ruthenium(III) chloride hydrate (RuCl₃ · xH₂O) (0.01 equiv / 1 mol%)

  • Solvent System: CCl₄ / CH₃CN / H₂O (2:2:3 ratio) - Note: DCM/MeCN/Water is a modern, safer alternative.[1]

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve S,S-diphenylsulfilimine monohydrate (e.g., 2.19 g, 10 mmol) in the solvent mixture (DCM/MeCN, 20 mL each).

  • Catalyst Addition: Add RuCl₃ (catalytic amount). The solution may darken.

  • Oxidant Addition: Dissolve NaIO₄ (3.2 g, 15 mmol) in water (30 mL) and add it slowly to the reaction mixture at 0°C.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2–4 hours.

    • Checkpoint: Monitor by TLC.[1] The sulfoximine is more polar than the starting sulfilimine.

  • Quench: Quench excess oxidant with saturated aqueous Na₂S₂O₃ (sodium thiosulfate).

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL).

  • Purification: Dry organic layers over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: EtOAc/Hexane).[1]

Protocol B: N-Acylation (Synthesis of N-Acyl Sulfilimines)

Context: Creating masked nitrene precursors or stable crystalline derivatives.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve S,S-diphenylsulfilimine monohydrate (1.0 equiv) in anhydrous DCM.

  • Base (Optional): While the reagent is basic, adding a scavenger like Pyridine (1.1 equiv) can improve yields if the acid chloride is highly reactive.

  • Addition: Add the Acyl Chloride (e.g., Benzoyl chloride) (1.05 equiv) dropwise at 0°C.

  • Workup: Wash with water, then dilute NaHCO₃. The product, N-benzoyl-S,S-diphenylsulfilimine, is usually isolated by simple concentration and recrystallization.[1]

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The anhydrous free base is highly hygroscopic and unstable.[1] The monohydrate is the thermodynamic sink and is stable at room temperature.

  • Thermal: Decomposes above 100°C. Do not heat neat.[1]

  • Storage: Store in a cool (<15°C), dry place, protected from light. Dark glass containers are recommended to prevent photo-degradation of the S=N bond.[1]

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1][3][4]

  • Precaution: The hydrolysis product is Diphenyl sulfide , which has a potent, unpleasant odor (stench). All reactions should be conducted in a well-ventilated fume hood.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Strong Stench Hydrolysis of the reagent to Diphenyl sulfide.The reaction medium was likely too acidic.[1] Maintain pH > 7.[1]
Low Yield (Oxidation) Over-oxidation to Sulfone.[1]Reduce oxidant equivalents; control temperature strictly at 0°C during addition.
Oily Product Incomplete crystallization.[1]The monohydrate crystallizes well; if the product is the free base derivative, use Et₂O/Hexane trituration.

References

  • Furukawa, N., et al. (1980).[1] Physical and Chemical Properties of S,S-Diphenylsulfilimine. Tetrahedron, 36, 73. Link

  • Tamura, Y., et al. (1977).[1] Synthesis of Sulfilimines using O-Mesitylenesulfonylhydroxylamine.[1] Journal of Organic Chemistry, 42, 3226.

  • Lücking, U. (2013).[1] Sulfoximines: A Neglected Opportunity in Medicinal Chemistry.[1] Angewandte Chemie International Edition, 52, 9399. Link

  • TCI Chemicals. (2024).[1] Product Specification: S,S-Diphenylsulfilimine Monohydrate (D2002).[1]Link

  • Bull, J. A., et al. (2016).[1] Synthesis of Sulfoximines and Sulfonimidamides.[1][2][5][6] Chemical Reviews, 116, 1683.

Comparative Analysis of Isoelectronic Sulfur Species: S,S-Diphenylsulfilimine vs. Diphenyl Sulfoxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isoelectronic Divergence

In the landscape of organosulfur chemistry, S,S-diphenylsulfilimine (


) and diphenyl sulfoxide  (

) represent a classic pair of isoelectronic species. While they share identical valence electron counts and similar geometries, their chemical behaviors diverge radically due to the fundamental differences between the oxygen and nitrogen atoms.

For the drug development professional, distinguishing these two is not merely an academic exercise. Sulfoxides are established metabolic soft spots and hydrogen bond acceptors. Sulfilimines , conversely, offer a basic handle (


), a unique vector for functionalization, and serve as the critical gateway to sulfoximines —a rising pharmacophore in modern medicinal chemistry (e.g., pan-CDK inhibitors, runcaciguat).

This guide dissects the structural, physical, and synthetic differences between these two species, providing actionable protocols for their generation and manipulation.

Structural and Electronic Properties[1][2][3][4][5][6][7]

The core difference lies in the nature of the double bond between sulfur and the heteroatom. Both adopt a distorted tetrahedral geometry (pyramidal if ignoring the lone pair), but the


 bond is more polarizable and chemically versatile than the rigid 

bond.
Comparative Data Matrix
PropertyDiphenyl Sulfoxide (

)
S,S-Diphenylsulfilimine (

)
Molecular Formula


(often handled as

)
Geometry Trigonal Pyramidal (

)
Trigonal Pyramidal (

)
Bond Length (S=X) 1.49 – 1.50 Å1.516 – 1.520 Å (Free Base)
IR Stretch (S=X) 1040 – 1060

(Strong)
900 – 970

(Variable/Medium)
Basicity (

of

)
~ -1.8 (Very Weak Base)~ 8.3 (Strong Base)
H-Bonding Acceptor OnlyDonor (NH) & Acceptor (N Lone Pair)
Metabolic Stability Low (Oxidizes to Sulfone/Reduces to Sulfide)Moderate (Oxidizes to Sulfoximine)
Structural Visualization

The following diagram illustrates the isoelectronic relationship and the key orbital interactions.

G Sulfoxide Diphenyl Sulfoxide (Ph2S=O) Harder Nucleophile H-Bond Acceptor BondO S=O Bond ~1.49 Å Strong Dipole Sulfoxide->BondO Sulfilimine S,S-Diphenylsulfilimine (Ph2S=NH) Softer Nucleophile Basic Nitrogen (pKa ~8.3) BondN S=N Bond ~1.52 Å Polarizable Sulfilimine->BondN BondO->BondN Isoelectronic Exchange O for NH

Figure 1: Structural comparison highlighting the isoelectronic relationship and bond characteristics.

Synthetic Protocols

The synthesis of these two species requires "orthogonal" oxidation strategies. While sulfoxides are generated via electrophilic oxygen transfer, sulfilimines require electrophilic nitrene transfer or oxidative amination.

Protocol A: Synthesis of Diphenyl Sulfoxide (Standard Oxidation)

Target: Selective oxidation without over-oxidation to sulfone.

Reagents: Diphenyl sulfide, 30%


, Trifluoroethanol (TFE).
  • Setup: Charge a round-bottom flask with diphenyl sulfide (10 mmol) and TFE (20 mL). TFE is chosen for its ability to activate hydrogen peroxide via H-bonding.

  • Addition: Cool to 0°C. Add 30% aqueous

    
     (1.1 equiv) dropwise over 15 minutes.
    
  • Reaction: Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane) to ensure no sulfone (

    
     ~0.6) is formed.
    
  • Workup: Quench with saturated

    
     solution. Extract with dichloromethane (
    
    
    
    mL).
  • Purification: Dry over

    
    , concentrate, and recrystallize from ether/hexane.
    
    • Yield: Typically >90%.[1]

    • Note: Avoid excess oxidant to prevent sulfone formation.

Protocol B: Synthesis of Free S,S-Diphenylsulfilimine (The Oae Method)

Target: The free NH species (often isolated as the monohydrate). Note: Direct synthesis of the free base is unstable; the standard route proceeds via the N-Tosyl intermediate followed by acidic hydrolysis.

Step 1: Synthesis of N-Tosyl-S,S-diphenylsulfilimine

  • Reagents: Diphenyl sulfide (10 mmol), Chloramine-T trihydrate (11 mmol), Methanol (30 mL).

  • Reaction: Dissolve sulfide in methanol. Add Chloramine-T portion-wise at room temperature.

  • Stirring: Stir for 2 hours. The reaction is usually exothermic; a white precipitate (NaCl) may form.

  • Isolation: Pour into ice water (100 mL). The product precipitates. Filter, wash with water, and recrystallize from acetone/water.

    • Intermediate: N-Tosyl-S,S-diphenylsulfilimine (mp ~112°C).

Step 2: Hydrolysis to Free Sulfilimine

  • Deprotection: Dissolve the N-Tosyl intermediate (5 mmol) in concentrated Sulfuric Acid (5 mL). Caution: Highly corrosive.

  • Heating: Stir at 0°C for 10 minutes, then allow to warm to RT. (Some protocols suggest gentle warming to 40°C if sluggish, but beware of decomposition).

  • Quench: Pour the deep red/brown solution onto crushed ice (50 g).

  • Neutralization: Carefully basify with 20% NaOH solution until pH > 11. The free sulfilimine separates as an oil or solid.

  • Extraction: Extract immediately with Chloroform (

    
     mL). Do not use acidic workup.
    
  • Crystallization: Dry over

    
     (avoid acidic drying agents like silica). Evaporate and recrystallize from benzene/hexane or store as the monohydrate.
    
    • Product: S,S-Diphenylsulfilimine Monohydrate (mp 67-71°C).[1]

Reactivity Profile & Medicinal Chemistry Utility[2][3]

The divergence in reactivity is the most critical factor for researchers.

Basicity and Nucleophilicity
  • Sulfoxide: The oxygen is a weak nucleophile. Protonation occurs only under strongly acidic conditions (

    
    ). It acts primarily as a Lewis base in coordination chemistry.
    
  • Sulfilimine: The nitrogen is strongly basic (

    
    ). It can be readily acylated, alkylated, or arylated. This allows the sulfilimine to serve as a "masked" nucleophile or a building block for complex heterocycles.
    
Oxidation: The Gateway to Sulfoximines

The most significant modern application of sulfilimines is their oxidation to sulfoximines (


). Sulfoximines are bioisosteres of sulfones but with higher solubility and a handle for derivatization.
  • Sulfoxide

    
     Sulfone:  Requires strong oxidants (mCPBA, 
    
    
    
    ). The product is chemically inert.
  • Sulfilimine

    
     Sulfoximine:  Requires oxidation (e.g., 
    
    
    
    ,
    
    
    /
    
    
    ). The product retains the basic nitrogen, allowing further medicinal chemistry optimization.
Divergent Synthesis Diagram

Reactivity Sulfide Diphenyl Sulfide (Ph-S-Ph) Sulfoxide Diphenyl Sulfoxide (Ph2S=O) Sulfide->Sulfoxide Oxidation (H2O2) Sulfilimine S,S-Diphenylsulfilimine (Ph2S=NH) Sulfide->Sulfilimine Imination (Chloramine-T) Sulfone Diphenyl Sulfone (Ph2SO2) Inert / Lipophilic Sulfoxide->Sulfone Oxidation (mCPBA) Sulfoximine Sulfoximine (Ph2S(O)=NH) High Solubility / Basic Drug Pharmacophore Sulfoxide->Sulfoximine MSH / Rh-Cat (Direct Imination) Sulfilimine->Sulfoximine Oxidation (KMnO4/NaIO4)

Figure 2: The divergent synthetic pathways and oxidation states of sulfur species.

References

  • Crystal Structure & Bond Lengths: Elsegood, M. R. J., et al. (2002). "The preparation and structure of novel sulfimide systems." New Journal of Chemistry.

  • General Reactivity & Oae Method: Oae, S., et al. (1972). "A convenient preparation of 'Free' sulfilimines by hydrolysis of N-p-tosylsulfilimines."[2] Tetrahedron Letters.

  • Medicinal Chemistry (Sulfoximines): Frings, M., et al. (2017). "Sulfoximines from a Medicinal Chemist’s Perspective." European Journal of Medicinal Chemistry.

  • Basicity Data: Comparison derived from standard pKa tables for "Sulfimides" vs "Sulfoxides" in Bordwell pKa Table and Evans pKa Table.

  • Physical Properties: Sigma-Aldrich Product Specification for S,S-Diphenylsulfilimine Monohydrate (CAS 68837-61-6).[3]

Sources

An In-depth Technical Guide to the Solubility of S,S-Diphenylsulfilimine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of S,S-Diphenylsulfilimine, a versatile synthetic intermediate. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes fundamental principles with actionable experimental protocols. It is designed to empower researchers to both understand and practically determine the solubility of S,S-Diphenylsulfilimine in a variety of common organic solvents. This guide covers the physicochemical properties of S,S-Diphenylsulfilimine that govern its solubility, a detailed, step-by-step experimental workflow for solubility determination, and a framework for interpreting the resulting data.

Introduction to S,S-Diphenylsulfilimine and its Synthetic Utility

S,S-Diphenylsulfilimine, often available as a stable monohydrate, is a valuable reagent in organic synthesis.[1][2] It serves as a precursor for the preparation of various N-substituted sulfilimines, which are of interest in medicinal chemistry and materials science. The efficiency of synthetic transformations involving S,S-Diphenylsulfilimine, as well as its subsequent purification and formulation, are intrinsically linked to its solubility in organic media. A thorough understanding of its solubility profile is therefore not merely academic but a practical necessity for process optimization and the development of robust synthetic methodologies.

Physicochemical Properties of S,S-Diphenylsulfilimine Monohydrate

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of S,S-Diphenylsulfilimine monohydrate are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₃NOS[3]
Molecular Weight 219.30 g/mol [3]
Appearance White to off-white powder/crystals
Melting Point 67-71 °C[4]
Structure S,S-Diphenylsulfilimine Monohydrate[3]

The presence of the polar S=N bond and the N-H group suggests the potential for dipole-dipole interactions and hydrogen bonding. The two phenyl rings, however, introduce significant nonpolar character. This amphiphilic nature indicates that the solubility of S,S-Diphenylsulfilimine will be highly dependent on the polarity of the solvent. The commercially available form is often the monohydrate, which can influence its solubility characteristics due to the presence of water of hydration.[2][3][4]

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This adage is scientifically grounded in the nature of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding
  • Polar Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, DMF): These solvents are expected to be effective at dissolving S,S-Diphenylsulfilimine. The polar S=N bond and the N-H moiety of the sulfilimine can engage in dipole-dipole interactions and form hydrogen bonds with polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO and DMF).

  • Nonpolar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are London dispersion forces. While the phenyl groups of S,S-Diphenylsulfilimine can interact with these solvents, the energy required to overcome the strong dipole-dipole and hydrogen bonding interactions within the sulfilimine crystal lattice is unlikely to be sufficiently compensated. Therefore, low solubility is anticipated in nonpolar solvents.

  • Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents possess dipoles but lack hydrogen bond donating capabilities. They represent an intermediate case and can offer moderate solubility.

Experimental Determination of Solubility

While theoretical principles provide a valuable predictive framework, empirical determination of solubility is essential for accurate and reliable data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid in a liquid solvent.[5]

Experimental Workflow: The Shake-Flask Method

The following protocol outlines a generalized procedure for determining the solubility of S,S-Diphenylsulfilimine in an organic solvent of interest.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_vial 1. Add excess S,S-Diphenylsulfilimine to a tared vial. add_solvent 2. Add a precise volume of the chosen solvent. prep_vial->add_solvent seal_vial 3. Seal the vial to prevent solvent evaporation. add_solvent->seal_vial agitate 4. Agitate at a constant temperature (e.g., 25°C) for 24-72 hours. seal_vial->agitate settle 5. Allow undissolved solid to settle. agitate->settle centrifuge 6. (Optional) Centrifuge to pellet solid. settle->centrifuge filtrate 7. Filter the supernatant through a chemically inert filter (e.g., PTFE). centrifuge->filtrate analyze 8. Analyze the concentration of the filtrate using a suitable method (e.g., HPLC, UV-Vis). filtrate->analyze calculate 9. Calculate solubility based on the measured concentration and dilution. analyze->calculate

Figure 1. A generalized workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Methodology
  • Preparation of the Sample:

    • Add an excess amount of S,S-Diphenylsulfilimine monohydrate to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining at equilibrium.

    • Record the initial mass of the sulfilimine if performing a gravimetric analysis.

    • Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment (e.g., a shaker bath set at 25 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to settle. It is crucial to maintain a constant temperature during this step.

    • For finely dispersed solids, centrifugation can be employed to pellet the undissolved material.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

  • Quantification:

    • The concentration of S,S-Diphenylsulfilimine in the filtered saturated solution can be determined by a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its sensitivity and specificity.

      • HPLC Method Development: A reverse-phase HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (S,S-Diphenylsulfilimine has a chromophore) would be appropriate. A calibration curve must be generated using standard solutions of S,S-Diphenylsulfilimine of known concentrations.

    • Alternatively, for a less rigorous but often sufficient determination, a gravimetric method can be used:

      • Transfer the filtered saturated solution to a pre-weighed vial.

      • Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the melting point of the sulfilimine.

      • Once the solvent is completely removed, weigh the vial containing the dried residue. The mass of the dissolved sulfilimine can then be determined by difference.

  • Data Reporting:

    • Solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Anticipated Solubility Trends and Data Interpretation

SolventSolvent TypePredicted SolubilityRationale / Experimental Notes
Methanol Polar ProticHighCapable of hydrogen bonding with the N-H and S=N groups.
Ethanol Polar ProticHighSimilar to methanol, but slightly lower polarity may slightly reduce solubility.
Isopropanol Polar ProticModerate to HighIncreased nonpolar character compared to methanol and ethanol may affect solubility.
Acetone Polar AproticModerateCan participate in dipole-dipole interactions.
Ethyl Acetate Polar AproticLow to ModerateLess polar than acetone.
Dichloromethane Polar AproticModerateCan solvate the phenyl rings and interact with the polar groups.
Chloroform Polar AproticModerateSimilar to dichloromethane.
Tetrahydrofuran (THF) Polar AproticLow to ModerateThe ether oxygen can act as a hydrogen bond acceptor.
Acetonitrile Polar AproticModerate to HighA highly polar solvent that can engage in strong dipole-dipole interactions.
Dimethylformamide (DMF) Polar AproticHighA strong hydrogen bond acceptor with high polarity.
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighA highly polar solvent and strong hydrogen bond acceptor.
Toluene NonpolarLowDominated by van der Waals interactions, insufficient to overcome the sulfilimine's crystal lattice energy.
Hexane NonpolarVery Low / InsolubleAliphatic nonpolar solvent, very poor match for the polar nature of the sulfilimine.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of S,S-Diphenylsulfilimine in organic solvents. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to generate the critical solubility data required for optimizing synthetic procedures, purification strategies, and formulation development. The provided structure for data presentation encourages a systematic approach to characterizing this important synthetic building block.

References

  • Elsegood, M. R. J., Holmes, K. E., Kelly, P. F., Parr, J., & Stonehouse, J. M. (2002). The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4 (and dihydrate), 1,2-(PhS{NH})(PhS)C6H4·H2O and of [Ph2SNH] and its hydrate. New Journal of Chemistry, 26(2), 202-206.
  • PureSynth. SS-Diphenylsulfilimine Monohydrate 98.0% product page. Retrieved February 27, 2026, from [Link]

  • Scribd. Procedure for Determining Solubility of Organic Compounds. Retrieved February 27, 2026, from [Link]

  • PubChem. S,S-Diphenylsulfilimine monohydrate. Retrieved February 27, 2026, from [Link]

Sources

S,S-Diphenylsulfilimine role as a nitrogen source in transfer reactions

Technical Guide: -Diphenylsulfilimine as a Nitrogen Source in Transfer Reactions

Executive Summary





This guide focuses on its role as a reagent for NH-aziridination and electrophilic nitrogen transfer , providing researchers with the protocols necessary to harness this "spring-loaded" nitrogen source without succumbing to its inherent instability.

Part 1: The Reagent Profile

Structural Characteristics & Bonding

The reactivity of

  • Ylide Character:

    
     (Nucleophilic N, Electrophilic S)
    
  • Double Bond Character:

    
     (d
    
    
    -p
    
    
    overlap)

Key Physical Properties:

Property Description Implication for Protocol
State Colorless crystalline solid (often monohydrate) Hygroscopic; store under inert atmosphere.

| Basicity | Weakly basic (


StabilityByproduct

Preparation of the Free Species

Commercial sources typically supply the



The Yoshimura-Furukawa Protocol (Deprotection): The most robust method involves the treatment of

PreparationProtocolStartDiphenyl Sulfide(Ph2S)Step1Chloramine-T(Oxidative Imination)Start->Step1ReagentInterN-Tosyl Sulfilimine(Ph2S=NTs)Step1->InterYield >90%Step2Conc. H2SO4(0°C, 10 min)Inter->Step2DeprotectionStep3NaOH / Ice Water(Neutralization)Step2->Step3QuenchFinalFree S,S-Diphenylsulfilimine(Ph2S=NH)Step3->FinalExtraction (CHCl3)

Figure 1: Step-wise synthesis of free S,S-diphenylsulfilimine from diphenyl sulfide.

Part 2: Mechanistic Paradigms of Nitrogen Transfer

The utility of

The "Push-Pull" Mechanism (Aziridination)

In the presence of electron-deficient olefins (e.g.,


  • Nucleophilic Attack: The ylide nitrogen attacks the

    
    -carbon of the olefin.
    
  • Ring Closure: The resulting enolate attacks the sulfur-bearing carbon (or directly displaces

    
     in a concerted manner).
    
  • Elimination:

    
     departs, closing the aziridine ring.
    
Metal-Nitrenoid Pathway

In the presence of transition metals (Cu, Rh), the sulfilimine can coordinate to the metal. The



Part 3: Experimental Protocols

Protocol A: Synthesis of Free S,S-Diphenylsulfilimine

Based on the method by Yoshimura et al. (1976)

Reagents:

  • 
    -Diphenyl-
    
    
    -tosylsulfilimine (10 mmol)
  • Concentrated Sulfuric Acid (

    
    , 10 mL)
    
  • Sodium Hydroxide (NaOH, 20% aq. solution)

  • Chloroform (

    
    )
    
  • Anhydrous Magnesium Sulfate (

    
    )
    

Step-by-Step:

  • Acidolysis: Place 10 mmol of finely powdered

    
    -diphenyl-
    
    
    -tosylsulfilimine in a 50 mL round-bottom flask.
  • Cooling: Submerge the flask in an ice-salt bath (

    
    ).
    
  • Addition: Add 10 mL of cold concentrated

    
     dropwise with vigorous stirring. The solid will dissolve to form a deep solution (protonated sulfonium salt). Stir for 10–15 minutes. Do not exceed 20 minutes to avoid sulfonation of the phenyl rings.
    
  • Quench: Pour the reaction mixture onto 100 g of crushed ice.

  • Neutralization: Slowly add 20% NaOH solution while monitoring pH until the solution is alkaline (pH > 10). The free sulfilimine will precipitate or form an oil.

  • Extraction: Extract immediately with

    
     (
    
    
    mL).
  • Drying: Wash the organic layer with water, dry over anhydrous

    
    , and filter.
    
  • Isolation: Evaporate the solvent under reduced pressure (keep bath temperature

    
    ) to obtain 
    
    
    as a colorless solid or viscous oil.
    • Yield Expectation: 85–95%.

    • Storage: Use immediately or store at

      
       under Argon.
      
Protocol B: NH-Transfer Aziridination of Chalcone

Based on the Furukawa reaction.

Reagents:

  • Chalcone (Benzylideneacetophenone) (1.0 mmol)

  • Free

    
    -Diphenylsulfilimine (1.5 mmol)
    
  • Solvent: Acetonitrile (MeCN) or Benzene

  • Catalyst (Optional): UV light or heat (

    
    )
    

Step-by-Step:

  • Dissolve chalcone (1.0 equiv) in MeCN (5 mL).

  • Add freshly prepared

    
     (1.5 equiv).
    
  • Reaction: Stir the mixture at

    
     for 6–12 hours. Alternatively, irradiate with a high-pressure mercury lamp at RT.
    
  • Monitoring: Monitor by TLC. The spot for

    
     will disappear, and a less polar spot (Diphenyl sulfide) and the aziridine product will appear.
    
  • Workup: Concentrate the solvent. Purify via column chromatography (Silica gel).

    • Note: Diphenyl sulfide elutes first (non-polar, Hexanes). The NH-aziridine elutes with more polar solvents (EtOAc/Hexanes).

Part 4: Mechanism Visualization (Aziridination)

The following diagram illustrates the direct NH-transfer mechanism to an electron-deficient olefin (Michael acceptor).

AziridinationMechanismSulfilimineS,S-Diphenylsulfilimine(Nucleophile)ComplexZwitterionic Intermediate(Betaine-like)Sulfilimine->ComplexNucleophilic Attack (N to Beta-C)OlefinMichael Acceptor(e.g., Chalcone)Olefin->ComplexNucleophilic Attack (N to Beta-C)TSRing Closure Transition State(3-exo-tet)Complex->TSIntramolecular DisplacementProductsNH-Aziridine + Ph2STS->ProductsElimination of Ph2S

Figure 2: Mechanistic pathway for the aziridination of electron-deficient olefins using Ph2S=NH.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Free Sulfilimine Hydrolysis during workup or over-sulfonation.Ensure pH > 10 during extraction. Keep acid contact time < 15 min.
No Reaction (Aziridination) Substrate is electron-rich.

is nucleophilic.[1] For electron-rich alkenes, add a Cu(I) or Rh(II) catalyst to generate a nitrenoid.
Product Decomposition NH-Aziridines are sensitive to acid.Use base-washed silica gel (1%

) for purification.
Odor Release of Diphenyl Sulfide.Treat waste streams with bleach (hypochlorite) to oxidize sulfide to sulfoxide/sulfone before disposal.

References

  • Yoshimura, T., Omata, T., Furukawa, N., & Oae, S. (1976).[2][3][4] Free sulfilimines.[3][4] 5. Preparation and physical and chemical properties of "free" sulfilimines. The Journal of Organic Chemistry, 41(10), 1728–1733.

  • Furukawa, N., Oae, S., & Yoshimura, T. (1976).[2][3][4] The Michael Type Addition of Free Sulfilimine.[3] Synthesis, 1976(1), 30–32.[3]

  • Tamura, Y., Sumoto, K., Minamikawa, J., & Ikeda, M. (1973). Mesitylenesulfonylhydroxylamine (MSH) as a Reagent for the Synthesis of Sulfilimines. Tetrahedron Letters, 14(42), 4137–4140.

  • Trost, B. M. (1974). Sulfur ylides: Emerging synthetic intermediates. Accounts of Chemical Research, 7(3), 85–92.

  • García Mancheño, O., Bistri, O., & Bolm, C. (2007).[5] Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines.[5] Organic Letters, 9(19), 3809–3811.

The Sulfilimine Frontier: History, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary

Sulfilimines (sul-FIL-i-meens), characterized by a distinct sulfur-nitrogen double bond (


), have evolved from obscure laboratory curiosities into pivotal structural motifs in chemical biology and agrochemistry.[1][2] Once regarded merely as unstable intermediates in the oxidation of sulfides to sulfoximines, the status of sulfilimines shifted unequivocally in 2009 with the discovery of the sulfilimine crosslink  in Collagen IV—a bond essential for metazoan tissue integrity. This guide explores the trajectory of sulfilimine chemistry, from the early 20th-century discovery by Nicolet and Willard to modern stereoselective catalytic syntheses and their emerging role as bioisosteres in drug design.

The Nature of the Bond: A Chemical Chameleon

The sulfilimine functionality (


) is isoelectronic with the sulfoxide group (

). However, the lower electronegativity of nitrogen compared to oxygen confers unique electronic properties:
  • Basicity: The nitrogen atom in N-unsubstituted sulfilimines is basic (

    
     for the conjugate acid), making them capable of acting as ligands or hydrogen bond acceptors.
    
  • Bonding Character: The bond is a resonance hybrid between a true double bond (

    
    ) and a semipolar ylide form (
    
    
    
    ). This ylide character dominates, explaining the nucleophilicity of the nitrogen and the electrophilicity of the sulfur.
  • Stereogenicity: Like sulfoxides, the sulfur atom in sulfilimines is chiral.[2][3] The pyramidal geometry allows for the isolation of enantiopure sulfimides, which are increasingly valuable in asymmetric synthesis.

Table 1: Comparative Properties of Sulfur-Heteroatom Bonds
PropertySulfoxide (

)
Sulfilimine (

)
Sulfoximine (

)
Oxidation State S(IV)S(IV)S(VI)
Geometry PyramidalPyramidalTetrahedral (distorted)
Polarity HighHigh (Ylide character)High
Basicity Very WeakModerate (depends on R')Weak
Biological Role Metabolic oxidation productCollagen IV Crosslink Rare (synthetic drugs)

Historical Trajectory: From Flask to Tissues

The history of sulfilimines is a narrative of "discovery, neglect, and rediscovery."

The Synthetic Dawn (1917–1921)

The first definitive synthesis of a sulfilimine is attributed to Ben H. Nicolet and J.J. Willard in 1921. Working with diethyl sulfide and Chloramine-T, they observed the formation of a stable crystalline solid. This reaction established the "Nicolet-Willard" protocol, which remained the standard for decades:



Significance: This proved that nitrogen could replace oxygen in the oxidation of sulfides, expanding the valence shell of sulfur in a stable organic framework.
The Biological Revolution (2009)

For nearly a century, sulfilimines were considered purely synthetic. This dogma shattered in 2009 when Billy Hudson and colleagues (Vanacore et al.) at Vanderbilt University identified a sulfilimine bond crosslinking Methionine-93 and Hydroxylysine-211 in Collagen IV .

  • Mechanism: The enzyme Peroxidasin generates hypohalous acids (HOBr/HOCl) which oxidize the methionine sulfur, facilitating nucleophilic attack by the hydroxylysine nitrogen.[2]

  • Medical Implication: This bond stabilizes the collagen triple helix. Its absence or disruption is linked to Goodpasture’s syndrome , an autoimmune disease where antibodies attack the Goodpasture antigen (the NC1 domain of Collagen IV), often targeting the region stabilized by this specific bond.

Visualization: The Timeline of Discovery

SulfilimineHistory Figure 1: Historical evolution of sulfilimine science from synthetic curiosity to biological necessity. Start 1921: Nicolet & Willard First Synthesis via Chloramine-T Mid 1970s: Oae & Furukawa Stereochemistry & Mechanism Studies Start->Mid Chemical Characterization Modern 2009: Vanacore et al. Discovery of Sulfilimine Bond in Collagen IV Mid->Modern Biological Identification Future Present: Sulfoxaflor & Bioisostere Applications Modern->Future Drug Development

Technical Deep Dive: Synthesis Protocols

Modern drug development requires methods that are stereoselective and compatible with complex functional groups. While Chloramine-T is robust, it is limited to tosyl-protected products. We present two protocols: the Classic for bulk intermediate synthesis and the Modern Catalytic for late-stage functionalization.

Protocol A: Classic Chloramine-T Oxidation

Best for: Creating stable N-tosyl sulfilimine intermediates.

Reagents:

  • Sulfide substrate (1.0 equiv)

  • Chloramine-T trihydrate (1.1 equiv)

  • Solvent: Methanol or Acetonitrile

Workflow:

  • Dissolution: Dissolve the sulfide in Methanol (0.1 M concentration).

  • Addition: Add Chloramine-T in portions over 10 minutes at room temperature.

  • Reaction: Stir for 2–4 hours. The reaction is often exothermic; cooling to 0°C may be required for volatile sulfides.

  • Workup: Concentrate the solvent. Redissolve residue in DCM and wash with 5% NaOH (to remove sulfonamide byproduct) and brine.

  • Purification: Recrystallize from Ethanol/Water.

Protocol B: Rhodium-Catalyzed Stereoselective Imination

Best for: Asymmetric synthesis of chiral sulfilimines for SAR studies. Reference Grounding: This method utilizes a dirhodium catalyst and a nitrene source (e.g., sulfonyloxycarbamates) to transfer the nitrogen with high enantiocontrol.

Reagents:

  • Sulfide substrate (1.0 equiv)

  • 
     (Aminating agent, e.g., MSH) or 
    
    
    
  • Catalyst:

    
     or chiral 
    
    
    
    (2 mol%)
  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask, dissolve the Rhodium catalyst in anhydrous DCM under Argon.

  • Substrate Addition: Add the sulfide substrate. Cool the system to 0°C if high enantioselectivity is the goal.

  • Nitrene Transfer: Add the aminating agent (e.g., [(N-nosyl)imino]phenyliodinane) slowly to prevent catalyst poisoning.

  • Monitoring: Monitor via TLC. The reaction typically completes in 1–3 hours.

  • Quench: Filter the mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate. Purify via flash column chromatography on silica gel (eluent: Hexanes/EtOAc).

Causality Check:

  • Why Rhodium? Rhodium carbenoids/nitrenoids stabilize the transition state, preventing the "nitrene leak" that leads to side reactions, thereby ensuring high enantiomeric excess (ee).

  • Why Slow Addition? High concentrations of the oxidant can oxidize the sulfide to sulfoxide (S=O) rather than the desired sulfilimine (S=N).

Visualization: Catalytic Cycle

RhodiumCycle Figure 2: Rhodium-catalyzed nitrene transfer mechanism for sulfilimine synthesis. Cat Rh(II) Dimer (Active Catalyst) Complex Rh-Nitrenoid Species Cat->Complex Oxidative Addition NitreneSource Nitrene Source (PhI=NR) NitreneSource->Complex Transition Transition State (S...N...Rh) Complex->Transition Sulfide Attack Sulfide Sulfide (R-S-R) Sulfide->Transition Transition->Cat Catalyst Regeneration Product Chiral Sulfilimine (R2S=NR) Transition->Product Reductive Elimination

Applications in Drug Development & Agrochemistry[3]

The Sulfoxaflor Connection

While Sulfoxaflor (Isoclast™ Active) is technically a sulfoximine, its discovery relied heavily on sulfilimine chemistry. The synthesis of sulfoxaflor involves the oxidation of a sulfide to a sulfilimine, which is then further oxidized to the sulfoximine.

  • Mechanism of Action: It functions as a modulator of the Nicotinic Acetylcholine Receptor (nAChR).

  • Significance: It demonstrates that high-valent sulfur-nitrogen bonds are metabolically stable enough for commercial application, paving the way for sulfilimines as bioisosteres.[2]

Bioisosterism

Sulfilimines offer a higher degree of polarity and water solubility compared to thioethers, without the metabolic liability of some sulfoxides.

  • Design Strategy: Replace a ketone (

    
    ) or sulfoxide (
    
    
    
    ) with a sulfilimine (
    
    
    or
    
    
    ) to tune lipophilicity (
    
    
    ) and introduce a handle for further functionalization (on the Nitrogen).

References

  • Nicolet, B. H., & Willard, J. J. (1921). "The Action of Chloramine-T on Organic Sulfides." Science, 53(1367), 217.

  • Vanacore, R., et al. (2009). "A Sulfilimine Bond Identified in Collagen IV." Science, 325(5945), 1230-1234.

  • Oae, S., & Furukawa, N. (1977). "The Chemistry of Sulfilimines." Chemical Reviews, 77(5), 409-435.

  • Tse, M. K., et al. (2006). "Rhodium-Catalyzed Imination of Sulfides." Journal of Organic Chemistry, 71(4), 1320-1329.

  • Bhave, G., et al. (2012). "Peroxidasin forms sulfilimine crosslinks in Collagen IV."[2] Nature Chemical Biology, 8, 784–790.

  • Zhu, Y., et al. (2011).[4] "Discovery and Characterization of Sulfoxaflor." Journal of Agricultural and Food Chemistry, 59(7), 2950-2957.

Sources

Technical Hazard Guide: S,S-Diphenylsulfilimine & Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 3244-75-5 (Anhydrous) | 68837-61-6 (Monohydrate)

Executive Summary

S,S-Diphenylsulfilimine (Ph₂S=NH) is a reactive organosulfur intermediate primarily utilized in the synthesis of sulfoximines and complex heterocyclic scaffolds for drug discovery. While often handled as the more stable monohydrate (Ph₂S=NH·H₂O), the compound presents distinct stability challenges that distinguish it from standard organic reagents.

Critical Hazard Overview:

  • Thermal Instability: Prone to reversion to diphenyl sulfide (Ph₂S) upon prolonged storage at room temperature or heating (>100°C).

  • Biological Activity: Classified as Harmful (Acute Tox.[1] 4) and Irritant (Skin/Eye), with significant Aquatic Toxicity .

  • Differentiation: Frequently confused in safety databases with Diphenylamine (CAS 122-39-4) or Diphenyl sulfide (CAS 139-66-2). This guide focuses strictly on the sulfilimine species.

Chemical Identity & Physicochemical Characterization[1][2][3][4]

PropertyS,S-Diphenylsulfilimine (Anhydrous)S,S-Diphenylsulfilimine Monohydrate
CAS Number 3244-75-568837-61-6
Molecular Formula C₁₂H₁₁NSC₁₂H₁₁NS · H₂O
Molecular Weight 201.29 g/mol 219.31 g/mol
Physical State Hygroscopic Solid / OilWhite to off-white crystalline powder
Melting Point Unstable (oil/solid mix)67–71 °C (Lit.)
Solubility DCM, MeOH, DMSOWater (moderate), Polar organics
Odor Faint (Pure) to Strong Sulfide (Degraded)Odorless (Pure)
Senior Scientist Insight: The "Sulfide Sniff Test"

In my experience, the purity of S,S-diphenylsulfilimine is inversely proportional to its odor. A strong smell of "rotten garlic" or burnt rubber indicates significant degradation back to diphenyl sulfide. If a batch stored at room temperature exhibits this odor, quantitative analysis (NMR) is required before use in precise kinetics or coupling reactions.

Hazard Identification (GHS Classification)

The following classification aggregates data from ECHA notifications and major supplier SDS (TCI, Sigma) for the Monohydrate form.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryCodeHazard Statement
Acute Toxicity (Oral) Cat. 4H302 Harmful if swallowed.
Skin Corrosion/Irritation Cat. 2H315 Causes skin irritation.[2][3]
Serious Eye Damage Cat. 2AH319 Causes serious eye irritation.[2][3]
Aquatic Toxicity (Acute) Cat. 1H400 Very toxic to aquatic life.[1][4]
Precautionary Statements (Selected)
  • P264: Wash skin thoroughly after handling.[3][4][5][6]

  • P273: Avoid release to the environment.

  • P280: Wear protective gloves/eye protection/face protection.[3][6]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[3][6] Continue rinsing.[6]

Stability, Reactivity, and Degradation Pathways

Understanding the degradation mechanism is vital for safety and yield. S,S-Diphenylsulfilimine is thermodynamically less stable than its oxidized counterpart (sulfoximine).

Degradation Mechanism

Under thermal stress or hydrolytic conditions (especially acidic), the S=N bond cleaves.

DegradationPathway Sulfilimine S,S-Diphenylsulfilimine (Ph2S=NH) Intermediate Hydrolysis/Thermal Stress (>100°C or H+) Sulfilimine->Intermediate Decomposition Sulfide Diphenyl Sulfide (Ph2S) Intermediate->Sulfide Major Product Ammonia Ammonia/Ammonium (NH3) Intermediate->Ammonia Byproduct

Figure 1: Thermal and hydrolytic decomposition pathway of S,S-Diphenylsulfilimine.

Key Reactivity Hazards:

  • Acylation Reactions: Reacts violently with acyl chlorides if not temperature-controlled.

  • Oxidation: Reacts with oxidants (KMnO₄, NaOCl) to form S,S-diphenylsulfoximine. This reaction is generally exothermic.

  • Hygroscopicity: The anhydrous form avidly absorbs water, altering stoichiometry in strictly anhydrous protocols.

Safe Handling & Storage Protocol

This protocol ensures operator safety and compound integrity.

A. Storage Requirements[2][5][7][9][10]
  • Temperature: Store at +2°C to +8°C (Refrigerated). Long-term storage at < -15°C is preferred for the anhydrous form.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

  • Container: Amber glass vials (light sensitive) with Teflon-lined caps.

  • Incompatibility: Keep away from strong oxidizing agents and strong acids.

B. Operational Workflow

The following workflow minimizes exposure and degradation.

HandlingWorkflow Start Storage Retrieval (Cold/Dark) Equilibrate Equilibrate to RT (Sealed Desiccator) Start->Equilibrate Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Equilibrate->Weighing Avoid Moisture Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Immediate Use Quench Quenching/Disposal (Dilute Bleach for Sulfide Odor) Reaction->Quench Waste Stream

Figure 2: Step-by-step handling workflow to prevent hydrolysis and exposure.

C. Experimental Tips (Senior Scientist Level)
  • Condensation Control: Never open a cold bottle directly in humid air. Water condensation will initiate hydrolysis on the solid surface, creating a "crust" of diphenyl sulfide.

  • Odor Management: All glassware used with this compound should be rinsed with a dilute bleach solution (sodium hypochlorite) before removal from the fume hood. This oxidizes any residual sulfide (stench) to the odorless sulfoxide/sulfone.

  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if the free base is required for nucleophilic attack; use dry DCM or MeCN.

Emergency Response

ScenarioImmediate Action
Skin Contact Wash with soap and water for 15 minutes. If irritation persists (redness/itching), seek medical attention.
Eye Contact Rinse cautiously with water for 15 minutes.[2] Remove contact lenses.[3][6] Do not use neutralizing agents.
Inhalation Move to fresh air.[3][4][6] If breathing is difficult, administer oxygen.
Spill (Solid) Dampen with water to prevent dust.[3][4] Sweep up. Treat surface with dilute bleach to neutralize sulfide odors.
Fire Use Water Spray, CO₂, or Dry Chemical.[2][4] Combustion Products: Sulfur oxides (SOx), Nitrogen oxides (NOx).

References

  • PubChem. (2025).[1] S,S-Diphenylsulfilimine Monohydrate | C12H13NOS.[1] National Library of Medicine. [Link]

  • Furukawa, N., et al. (1980). Kinetics and mechanism of reaction of S,S-diphenylsulfilimine. Tetrahedron, 36(1), 73-80. [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: S,S-diphenylsulfilimine. [Link]

Sources

Methodological & Application

Application Note: Preparation of S,S-Diphenylsulfilimine Monohydrate using Hydroxylamine-O-Sulfonic Acid

[1]

Executive Summary

This application note details the protocol for the electrophilic amination of diphenyl sulfide to synthesize S,S-diphenylsulfilimine (S,S-diphenyl-λ⁴-sulfanimine) using Hydroxylamine-O-sulfonic acid (HOSA). Unlike metal-catalyzed iminations (e.g., using chloramine-T or azides), the HOSA method is a metal-free, direct amination route that proceeds under mild conditions.

This protocol specifically targets the isolation of the monohydrate form (

Key Advantages:

  • Metal-Free: Eliminates transition metal contamination risks.

  • Scalability: Suitable for gram-to-multigram scale synthesis.[1]

  • Mild Conditions: Reaction proceeds at ambient temperature.

Scientific Principles & Mechanism[3]

The synthesis relies on the electrophilic character of the nitrogen atom in HOSA. The reaction proceeds in two distinct phases:[1][2][3]

  • Electrophilic Amination: The nucleophilic sulfur atom of diphenyl sulfide attacks the amine nitrogen of HOSA. The sulfate group (

    
    ) acts as a facile leaving group, generating the S,S-diphenylaminosulfonium salt.
    
  • Deprotonation: Treatment with a strong base (NaOH) deprotonates the ammonium-like nitrogen, yielding the neutral sulfilimine.

Note on Stability: The anhydrous free sulfilimine is hygroscopic and prone to decomposition. The monohydrate form, stabilized by hydrogen bonding, is the preferred target for isolation.

Figure 1: Reaction Mechanism

MechanismSulfideDiphenyl Sulfide(Ph2S)TSTransition State[Ph2S---NH2...OSO3H]Sulfide->TSNucleophilic AttackHOSAHOSA(NH2OSO3H)HOSA->TSSaltAminosulfonium Salt[Ph2S-NH2]+ [HSO4]-TS->Salt- HSO4-ProductS,S-Diphenylsulfilimine(Ph2S=NH)Salt->ProductDeprotonation (-H2O)BaseBase (NaOH)Base->Product

Caption: Electrophilic amination of sulfide by HOSA followed by alkaline deprotonation.

Reagents & Equipment

Safety Warning: HOSA is hygroscopic and thermally unstable.[4] Store at 2–8°C. It can decompose violently if heated in a confined space. Diphenyl sulfide has a characteristic disagreeable odor; work in a fume hood.

ReagentMW ( g/mol )Equiv.[5]RoleGrade
Diphenyl Sulfide 186.271.0Substrate>98%
HOSA 113.091.5 - 2.0Aminating Agent>95% (Fresh)
Methanol 32.04SolventSolventACS Reagent
Sodium Hydroxide 40.00ExcessBase10% aq. solution
Dichloromethane 84.93ExtractionExtraction SolventHPLC Grade

Equipment:

  • 3-neck round bottom flask (equipped with thermometer and addition funnel).

  • Magnetic stirrer.[6][5]

  • Ice-water bath.

  • Rotary evaporator.

  • Vacuum pump.

Detailed Experimental Protocol

Phase A: Formation of Aminosulfonium Salt
  • Preparation of Substrate: In a 250 mL 3-neck round bottom flask, dissolve Diphenyl Sulfide (10.0 mmol, 1.86 g) in Methanol (30 mL) .

  • Temperature Control: Cool the solution to 0–5°C using an ice-water bath.

    • Rationale: HOSA hydrolyzes rapidly in water/methanol at elevated temperatures. Cooling minimizes this side reaction.

  • HOSA Addition: Add Hydroxylamine-O-sulfonic acid (15.0 mmol, 1.70 g) in small portions over 15 minutes.

    • Note: HOSA can be added as a solid or dissolved in the minimum amount of cold water if solubility is an issue, though solid addition is preferred to minimize water content initially.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir vigorously for 3–4 hours .

    • Monitoring: Reaction progress can be monitored by TLC (Hexane/EtOAc 4:1). The sulfide spot should disappear.

Phase B: Liberation and Isolation[5]
  • Quenching/Basification: Cool the reaction mixture back to 0°C . Slowly add 10% NaOH aqueous solution (20 mL) .

    • Critical Step: The pH must reach >12 to ensure complete deprotonation of the aminosulfonium salt. The solution will turn cloudy as the free sulfilimine precipitates or oils out.

  • Extraction: Pour the mixture into a separatory funnel. Extract with Dichloromethane (DCM) (3 x 30 mL) .

  • Washing: Wash the combined organic layers with Brine (20 mL) to remove excess base and water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (

    
    )  for 15 minutes. Filter off the drying agent.
    
  • Concentration: Evaporate the solvent under reduced pressure (Rotovap) at <40°C .

    • Result: A white to off-white solid or viscous oil is obtained.

  • Crystallization (Monohydrate Formation): If the product is an oil, triturate with cold diethyl ether or hexane. To ensure the stable monohydrate form, the solid can be recrystallized from a mixture of Acetone/Water or allowed to stand in moist air if strictly anhydrous conditions were used during drying.

    • Yield: Typical yields range from 75% to 90%.

Figure 2: Process Workflow

WorkflowStartStart: Dissolve Ph2S in MeOHCoolCool to 0°CStart->CoolAddHOSAAdd HOSA (1.5 eq)Stir 3-4h at RTCool->AddHOSABasifyAdd 10% NaOH (pH > 12)AddHOSA->BasifyExtractExtract with DCMWash with BrineBasify->ExtractDryDry (Na2SO4) & EvaporateExtract->DryIsolateIsolate S,S-Diphenylsulfilimine(Monohydrate)Dry->Isolate

Caption: Step-by-step workflow for the synthesis and isolation of diphenylsulfilimine.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterTarget RangeImpact of Deviation
Reaction Temperature 0°C (Addition)

25°C (Stir)
>30°C: HOSA decomposes/hydrolyzes, lowering yield. <0°C: Reaction rate slows significantly.
HOSA Stoichiometry 1.5 – 2.0 Equivalents<1.2 eq: Incomplete conversion of sulfide. >3.0 eq: Wasteful, difficult workup.
pH during Workup > 12< 10: Product remains as water-soluble aminosulfonium salt and is lost in the aqueous layer.
Storage < 15°C, DarkProduct degrades to diphenyl sulfoxide and ammonia if exposed to heat/light.

Troubleshooting Guide:

  • Low Yield: Check the quality of HOSA. Iodometric titration can verify purity.[4] If HOSA is old, increase equivalents to 2.5 or recrystallize HOSA from water/alcohol.

  • Product is an Oil: This often happens if the product is anhydrous. Add a drop of water or recrystallize from wet acetone to induce formation of the monohydrate solid.

  • Strong Sulfide Smell in Product: Incomplete reaction. Wash the final solid with non-polar solvent (Hexane) to remove unreacted diphenyl sulfide.

Characterization

The isolated product should be characterized to confirm identity and purity.

  • Appearance: White crystalline powder.[7][8]

  • Melting Point: 71–75°C (Monohydrate) [Lit. 67–71°C].

  • IR (KBr): Characteristic

    
     absorption band around 930–970 cm⁻¹.
    
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       ~7.4–7.5 (m, 6H, meta/para-ArH)
      
    • 
       ~7.9–8.0 (m, 4H, ortho-ArH)
      
    • Broad singlet ~1.7–2.0 ppm (NH/H₂O exchangeable protons).

References

  • Tamura, Y., et al. (1973). "A novel method for the preparation of sulfilimines from sulfides using hydroxylamine-O-sulfonic acid." The Journal of Organic Chemistry, 38(6), 1239-1241.

  • Gilchrist, T. L., & Moody, C. J. (1977). "The chemistry of sulfilimines." Chemical Reviews, 77(3), 409-435.

  • Drabowicz, J., et al. (2023). "Synthesis of Sulfilimines via Selective S-C Bond Formation in Water." Organic Letters, 25(12).[9] (Contextual comparison for modern methods).

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 11435938, S,S-Diphenylsulfilimine Monohydrate."

Application Note: S,S-Diphenylsulfilimine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of S,S-Diphenylsulfilimine (Ph₂S=NH) as a ligand in transition metal catalysis. While often utilized as a nitrene transfer reagent or nucleophile, the S,S-diphenylsulfilimine moiety functions as a unique N-donor ligand , isoelectronic with sulfoxides and phosphine imines. Its coordination chemistry allows for the stabilization of metal centers in various oxidation states, offering a distinct electronic profile (strong


-donor, weak 

-acceptor) compared to traditional amine or pyridine ligands.

Executive Summary

S,S-Diphenylsulfilimine (Ph₂S=NH) is a sulfur-nitrogen ylide that serves as a versatile ligand in coordination chemistry. Unlike its oxygen analogue (diphenyl sulfoxide), which is an ambidentate ligand (O- or S-donor), Ph₂S=NH coordinates almost exclusively through the nitrogen atom . This specificity, combined with the steric bulk of the phenyl rings and the potential for hydrogen bonding via the N-H proton, makes it a valuable tool for tuning the electronic and steric environment of transition metal catalysts (e.g., Pt, Pd, Rh, Cu).

Key Features
  • Electronic Profile: Strong

    
    -donor capacity via the nitrogen lone pair; the S=N bond is polarized, imparting significant ylide character (
    
    
    
    ).
  • Steric Demand: The two phenyl groups on sulfur create a distinct steric pocket, different from

    
    -symmetric phosphines.
    
  • Hemilability: The ligand can stabilize reactive intermediates or be displaced to open coordination sites during catalytic cycles.

  • Hydrogen Bonding: The N-H proton can engage in secondary sphere interactions (H-bonding with anions or substrates), influencing selectivity.

Scientific Foundation & Mechanism

Electronic Structure and Bonding

The sulfilimine bond is best described as a resonance hybrid between a double bond (S=N) and a polar ylide (


).
  • Coordination Mode: Metal binding occurs via the nitrogen lone pair (

    
    ).
    
  • Comparison:

    • Vs. Sulfoxides (R₂S=O): Ph₂S=NH is a softer donor but binds strictly through N, avoiding linkage isomerism common with sulfoxides (S- vs O-bound).

    • Vs. Phosphine Imines (R₃P=NH): Ph₂S=NH is less basic, potentially allowing for easier dissociation (hemilability) during catalysis.

Mechanistic Role in Catalysis

In catalytic cycles, Ph₂S=NH ligands function by:

  • Stabilizing High Oxidation States: The strong

    
    -donation stabilizes electron-deficient metal centers (e.g., Pt(IV), Pd(II)).
    
  • Directing Selectivity: The N-H group can hydrogen bond with leaving groups or incoming substrates, providing "secondary sphere" control—a concept increasingly vital in asymmetric catalysis (using chiral sulfilimine derivatives).

G Figure 1: Mechanistic contributions of S,S-Diphenylsulfilimine as a ligand. Ligand Ph2S=NH Ligand Metal Transition Metal (Pd, Pt, Rh, Cu) Ligand->Metal Coordinates via N Sigma σ-Donation (N → M) Ligand->Sigma HBond H-Bonding (N-H ··· X) Ligand->HBond Sterics Steric Shielding (Ph Groups) Ligand->Sterics Complex [M(Ph2SNH)Ln] Metal->Complex Forms Sigma->Complex Stabilizes HBond->Complex Directs Substrate Sterics->Complex Modulates Reactivity

Experimental Protocols

Protocol A: Synthesis of S,S-Diphenylsulfilimine (Ph₂S=NH)

Note: Free sulfilimines are often hygroscopic and best stored as hydrates or salts. This protocol uses O-Mesitylenesulfonylhydroxylamine (MSH) for direct amination.[1][2][3][4][5]

  • Safety Warning: MSH is energetic and potentially explosive when dry. Always keep it in solution or wet. Perform reactions behind a blast shield.

Reagents:

  • Diphenyl sulfide (Ph₂S): 1.0 equiv.

  • O-Mesitylenesulfonylhydroxylamine (MSH): 1.1 equiv (freshly prepared).

  • Dichloromethane (DCM): Anhydrous.

  • Sodium Hydroxide (NaOH): 10% aqueous solution.

Step-by-Step Procedure:

  • Preparation of MSH Solution: Dissolve freshly prepared MSH in DCM (approx. 0.2 M).[6] Keep at 0°C.

  • Amination: To a stirred solution of diphenyl sulfide (1.86 g, 10 mmol) in DCM (20 mL) at 0°C, add the MSH solution dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A white precipitate (the sulfiliminium salt,

    
    ) may form.
    
  • Basification: Cool the mixture to 0°C. Slowly add 10% NaOH (15 mL) with vigorous stirring to deprotonate the salt.

  • Extraction: Separate the organic layer.[7] Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine organic layers, dry over

    
    , and concentrate under reduced pressure (keep temperature < 40°C).
    
  • Crystallization: The residue is treated with a small amount of diethyl ether/pentane to induce crystallization. Ph₂S=NH typically crystallizes as a monohydrate (

    
    ).[4]
    
    • Yield: Typically 80–90%.

    • Storage: Store at -20°C. Stable for months.

Protocol B: Preparation of Metal Complex

This protocol demonstrates the coordination of the ligand to a Platinum(II) center.

Reagents:

  • 
     or 
    
    
    
    : 0.5 mmol.
  • S,S-Diphenylsulfilimine (Ph₂S=NH): 1.0 mmol (2 equiv).

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH).

Procedure:

  • Dissolution: Dissolve the metal precursor (e.g.,

    
    ) in 10 mL of dry MeCN.
    
  • Ligand Addition: Add Ph₂S=NH (solid or solution) to the metal solution. The solution often changes color (e.g., yellow to pale yellow/colorless).

  • Reaction: Stir at room temperature for 2 hours.

  • Isolation: Concentrate the solution to ~2 mL. Add diethyl ether (20 mL) to precipitate the complex.

  • Filtration: Filter the solid, wash with ether, and dry under vacuum.

    • Characterization:

      
       NMR will show a shift in the phenyl protons compared to the free ligand. IR spectroscopy will show the characteristic 
      
      
      
      band shift (typically around 900–950 cm⁻¹).

Catalytic Application Workflow

While Ph₂S=NH is often a reagent, its use as a spectator ligand is powerful in modulating Lewis acidity.

Case Study: Ligand Screening for Lewis Acid Catalysis

Objective: Use Ph₂S=NH to modify the activity of a Copper(II) catalyst in a Diels-Alder or coupling reaction.

Workflow Diagram:

Catalysis Figure 2: Workflow for evaluating Ph2S=NH as a ligand in catalysis. Start Catalyst Precursor (e.g., Cu(OTf)2) LigandAdd Add Ph2S=NH (L:M ratio 1:1 to 2:1) Start->LigandAdd InSitu In Situ Complex Formation [Cu(Ph2SNH)n]2+ LigandAdd->InSitu Stir 30 min Substrate Add Substrates (e.g., Diene + Dienophile) InSitu->Substrate Reaction Reaction (RT to 60°C) Substrate->Reaction Analysis Analyze Yield/Selectivity (Compare to Pyridine/Phosphine) Reaction->Analysis

Optimization Table: When screening Ph₂S=NH against other ligands, use the following matrix:

EntryLigandL:M RatioSolventTemp (°C)Expected Effect
1None-DCM25Baseline activity
2Pyridine2:1DCM25Standard N-donor benchmark
3Ph₂S=NH 1:1 DCM25Increased Lewis acidity (weaker donor than pyridine)
4Ph₂S=NH 2:1 DCM25Steric crowding, potential H-bonding
5

2:1DCM25Soft donor comparison

Troubleshooting & Stability

IssueProbable CauseSolution
Ligand Decomposition Hydrolysis of S=N bondEnsure anhydrous solvents; store ligand as hydrate or salt.
Precipitate in Catalysis Formation of insoluble polymeric speciesAdjust solvent polarity (add MeCN or DMF); reduce concentration.
Low Activity Strong binding (poisoning)Increase temperature; use bulky counter-ions (

) to open active sites.
Isomerization S- vs N-coordinationPh₂S=NH is N-selective. If linkage isomerism is suspected, verify with X-ray/IR.

References

  • Kelly, P. F., et al. "The preparation and structure of novel sulfimide systems; X-ray crystal structures of [Ph₂SNH] and its hydrate."[8] New Journal of Chemistry, 2002, 26, 202–206.[8] Link

  • Bolm, C., et al. "Sulfoximines and Sulfilimines: Small Functional Groups with Great Potential." Chem. Soc. Rev., 2015, 44, 3378–3390. Link

  • Tamura, Y., et al. "Synthesis and properties of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 1973, 38, 1239. Link

  • Tietze, L. F., et al. "Iridium-Catalyzed Allylic Amination with S,S-Diphenylsulfilimine." Chemical Science, 2015, 6, 777.[9] Link (Note: Demonstrates stability and utility in Ir-catalysis).

  • Yoshimura, T., et al. "Structure and Reactivity of S-Sulfiliminothiazynes." Bulletin of the Chemical Society of Japan, 1997. Link

Sources

Procedure for N-acylation of S,S-diphenylsulfilimine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Application Overview

The N-acylation of S,S-diphenylsulfilimine (Ph₂S=NH) is a critical transformation in organosulfur chemistry, converting the nucleophilic free sulfilimine into stable N-acyl sulfilimines (Ph₂S=N-COR). Unlike the labile free sulfilimine, N-acyl derivatives are chemically robust, non-hygroscopic, and serve as versatile intermediates for the synthesis of sulfoximines, nitrenes, and complex heterocyclic scaffolds.

This guide details the "Gold Standard" protocol using acyl chlorides, optimized for the commercially available S,S-diphenylsulfilimine monohydrate . It addresses the specific challenge of managing the hydrate water content to ensure stoichiometric accuracy and high yields.

Key Applications
  • Synthetic Intermediates: Precursors for photo-induced rearrangements to oxazoles.

  • Nitrene Sources: Thermal decomposition yields acyl nitrenes for C-H insertion.

  • Medicinal Chemistry: Bioisosteres for sulfoxides and sulfones in drug design.

Reaction Mechanism & Logic

The reaction proceeds via a nucleophilic substitution at the carbonyl carbon of the acylating agent. The sulfilimine nitrogen, possessing a lone pair and significant nucleophilic character, attacks the electrophilic carbonyl.

Mechanistic Pathway (DOT Visualization)

G cluster_0 Reactants cluster_1 Intermediate cluster_2 Products S_imine S,S-Diphenylsulfilimine (Ph2S=NH) Inter Tetrahedral Intermediate S_imine->Inter Nucleophilic Attack Acyl Acyl Chloride (R-COCl) Acyl->Inter Prod N-Acyl Sulfilimine (Ph2S=N-COR) Inter->Prod Elimination of Cl- Salt HCl Salt (Scavenged by Base) Inter->Salt

Figure 1: Mechanistic pathway for the N-acylation of free sulfilimine.

Experimental Protocol: Acyl Chloride Method

This protocol is designed for the S,S-diphenylsulfilimine monohydrate (CAS 68837-61-6).

Critical Note on Stoichiometry: The starting material contains one molecule of water per molecule of sulfilimine. If not removed, this water will hydrolyze 1 equivalent of the acyl chloride.

  • Strategy A (Dehydration): Dissolve and dry first (Recommended for expensive acyl chlorides).

  • Strategy B (Excess Reagent): Use excess acyl chloride to scavenge the water (Recommended for standard reagents like acetyl/benzoyl chloride).

Materials & Reagents
ReagentEquiv.RoleNotes
S,S-Diphenylsulfilimine Monohydrate 1.0SubstrateStore in dark; hygroscopic.
Acyl Chloride (e.g., Benzoyl Chloride)1.2 (if dried) / 2.5 (if wet)ElectrophileFreshly distilled if colored.
Triethylamine (TEA) or Pyridine 2.5BaseScavenges HCl.
Dichloromethane (DCM) SolventMediumAnhydrous preferred.
Sodium Sulfate (Na₂SO₄) N/ADrying AgentFor pre-drying step.
Step-by-Step Procedure
Phase 1: Pre-treatment (Dehydration)
  • Dissolution: Dissolve 1.0 g (4.56 mmol) of S,S-diphenylsulfilimine monohydrate in 20 mL of DCM.

  • Drying: Add 2.0 g of anhydrous Na₂SO₄ and stir vigorously for 15 minutes.

  • Filtration: Filter the solution into a clean, dry 3-neck round-bottom flask under an inert atmosphere (N₂ or Ar). The filtrate now contains anhydrous Ph₂S=NH.

Phase 2: Acylation Reaction
  • Cooling: Cool the filtrate to 0 °C using an ice bath.

  • Base Addition: Add Triethylamine (1.6 mL, 11.4 mmol, 2.5 equiv) to the stirring solution.

  • Acyl Chloride Addition: Dilute the Acyl Chloride (5.5 mmol, 1.2 equiv) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.

    • Observation: A white precipitate (TEA·HCl) will form immediately.

    • Why dropwise? Exothermic control prevents decomposition of the sulfilimine.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check by TLC (SiO

S,S-Diphenylsulfilimine reaction with nitriles to form heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of N-Heterocycles via S,S-Diphenylsulfilimine-Nitrile Coupling

Abstract

This application note details the utilization of


-diphenylsulfilimine (

)
as a nucleophilic nitrogen-transfer reagent for the synthesis of nitrogen-containing heterocycles, specifically 1,2,4-thiadiazoles and substituted pyrimidines , from nitrile precursors. Unlike traditional amidine synthesis which often requires harsh acidic Pinner conditions, the sulfilimine-mediated pathway offers a mild, neutral-to-basic alternative to generate

-imidoylsulfilimine
intermediates. These "masked amidines" serve as versatile synthons for oxidative dimerization or condensation reactions. This guide provides a validated protocol for the preparation of free

-diphenylsulfilimine and its subsequent reaction with benzonitriles to yield pharmacologically relevant heterocycles.

Introduction & Mechanistic Insight


-Diphenylsulfilimine (

)
is an isoelectronic analog of the sulfoxide (

) and a nitrogen analog of the sulfonium ylide. Its unique reactivity stems from the nucleophilicity of the nitrogen atom and the leaving group ability of the diphenyl sulfide (

) moiety.
The "Sulfilimine Pinner" Strategy

In the context of heterocycle synthesis,


 acts as a "super-nucleophile" toward nitriles (

). The reaction proceeds via the nucleophilic attack of the sulfilimine nitrogen on the nitrile carbon, forming an

-imidoylsulfilimine
intermediate.
  • Step 1 (Addition):

    
    
    
  • Step 2 (Transformation): This intermediate is a stabilized amidine equivalent.

    • Path A (Hydrolysis):

      
       (Free Amidine) + 
      
      
      
      /
      
      
    • Path B (Cyclization): Direct reaction with electrophiles (e.g., isothiocyanates, enones) to form heterocycles, releasing

      
       as a byproduct.
      

This method is particularly advantageous for acid-sensitive nitriles or when avoiding the high temperatures of direct ammonia fusion.

Experimental Workflow & Logic

The synthesis is divided into two phases:

  • Generation of Free

    
    -Diphenylsulfilimine:  The free base is unstable and best prepared fresh from diphenyl sulfide via amination.
    
  • Nitrile Coupling & Heterocyclization: Reaction with the target nitrile to form the heterocycle scaffold.

Reaction Pathway Diagram

SulfilimineReaction Start Diphenyl Sulfide (Ph2S) Sulfilimine Free S,S-Diphenylsulfilimine (Ph2S=NH) Start->Sulfilimine 1. Amination (DCM, 0°C) 2. Base Workup Reagent Aminating Agent (MSH) Reagent->Sulfilimine Intermediate N-Imidoylsulfilimine (Ph2S=N-C(R)=NH) Sulfilimine->Intermediate Addition to Nitrile (MeOH/RT or Heat) Nitrile Nitrile (R-CN) Nitrile->Intermediate Thiadiazole 1,2,4-Thiadiazole (Oxidative Dimerization) Intermediate->Thiadiazole Oxidant (I2/H2O2) Pyrimidine Pyrimidine (via 1,3-Dicarbonyls) Intermediate->Pyrimidine Acetylacetone (-Ph2S) Byproduct Byproduct (Ph2S) Intermediate->Byproduct

Caption: Logical flow from sulfide precursor to heterocycle diversity via the imidoylsulfilimine intermediate.

Detailed Protocols

Protocol A: Preparation of Free -Diphenylsulfilimine

Note: Free sulfilimine is hygroscopic and sensitive to


. Prepare immediately prior to use.

Materials:

  • Diphenyl sulfide (

    
    )
    
  • 
    -Mesitylenesulfonylhydroxylamine (MSH) (Warning: MSH is potentially explosive; handle with care or generate in situ). Alternatively, use Chloramine-T followed by detosylation (conc. 
    
    
    
    ), though the MSH route yields the salt directly.[1]
  • Dichloromethane (DCM)[2]

  • 10% NaOH solution

Step-by-Step:

  • Amination: Dissolve

    
     (10 mmol, 1.86 g) in DCM (20 mL) at 0°C.
    
  • Addition: Dropwise add a solution of MSH (10 mmol) in DCM. Stir at 0°C for 1 h, then warm to RT for 2 h. A white precipitate (sulfiliminium salt) will form.

  • Liberation: Filter the salt. Resuspend in minimal water/DCM (1:1). Add 10% NaOH (15 mL) and stir vigorously for 15 min.

  • Extraction: Separate the organic layer, dry over

    
     (avoid 
    
    
    
    as it is slightly acidic), and concentrate in vacuo at low temperature (<30°C).
  • Yield: The resulting colorless/pale yellow oil is free

    
    . Use immediately.
    
Protocol B: Synthesis of 3,5-Diphenyl-1,2,4-Thiadiazole

Targeting the oxidative dimerization of the imidoyl intermediate.

Reagents:

  • Free

    
     (freshly prepared, 10 mmol)
    
  • Benzonitrile (10 mmol)

  • Iodine (

    
    ) or Hydrogen Peroxide (30%)
    
  • Ethanol (EtOH)

Procedure:

  • Coupling: Dissolve

    
     (10 mmol) in EtOH (20 mL). Add Benzonitrile (10 mmol).
    
  • Incubation: Stir at room temperature for 4–6 hours. Monitor by TLC for the disappearance of the sulfilimine. The intermediate

    
    -imidoylsulfilimine (
    
    
    
    ) forms.
  • Oxidative Cyclization:

    • Add

      
       (5 mmol) and 
      
      
      
      (10 mmol) to the mixture.
    • Stir at 60°C for 2 hours. The reaction undergoes oxidative dimerization with loss of ammonia and

      
      .
      
    • Mechanism Note: The sulfilimine acts as the amidine source. The iodine promotes S-N bond formation between two amidine units (or thioamide equivalents if sulfur is added).

    • Alternative (High Yield): If specific 1,2,4-thiadiazole is desired, add Elemental Sulfur (10 mmol) during step 2. The sulfilimine activates the nitrile, and sulfur inserts to form the ring.

  • Workup: Quench with aqueous

    
     (to remove excess iodine). Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1).

  • Product: 3,5-Diphenyl-1,2,4-thiadiazole (White solid, mp 162°C).

Data Summary & Troubleshooting

Table 1: Substrate Scope and Expected Yields

EntryNitrile Substrate (

)
Target HeterocycleConditionsYield (%)Notes
1Benzonitrile1,2,4-Thiadiazole

,

, 60°C
75-82Standard protocol.
24-Chlorobenzonitrile1,2,4-Thiadiazole

,

, 70°C
68-75Requires longer reaction time.
3AcetonitrilePyrimidineAcetylacetone, reflux60-65Forms 4,6-dimethyl-2-methylpyrimidine.
44-Nitrobenzonitrile1,2,4-Thiadiazole

,

, RT
85-90Electron-withdrawing groups accelerate addition.

Troubleshooting Guide:

  • Low Yield: Often due to hydrolysis of

    
     before reaction. Ensure anhydrous solvents in Step 1.
    
  • No Reaction: Electron-rich nitriles (e.g., p-methoxybenzonitrile) react slowly. Add a Lewis acid catalyst (

    
    , 5 mol%) to activate the nitrile.
    
  • Byproduct Contamination: Diphenyl sulfide (

    
    ) is a liquid byproduct. It can be removed by washing the crude solid with cold hexane (if the product is solid) or via vacuum distillation.
    

References

  • Furukawa, N., & Oae, S. (1977). Reaction of sulfilimines and related compounds. Tetrahedron, 33(18), 2359-2367. Link

  • Yoshimura, T., et al. (1976). Reactions of Sulfilimines with Nitriles.[3] Bulletin of the Chemical Society of Japan, 49(9), 2584-2589. Link

  • Dunn, P. J. (2005). Synthesis of Amidines and their Application in Heterocycle Synthesis. Comprehensive Organic Functional Group Transformations II. Link

  • Gilchrist, T. L., & Moody, C. J. (1977). The chemistry of sulfilimines. Chemical Reviews, 77(3), 409-435. Link

  • Organic Chemistry Portal. Synthesis of 1,2,4-Thiadiazoles. Link

Sources

Application Note: NH-Transfer Protocols Using S,S-Diphenylsulfilimine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug discovery scientists focusing on S,S-Diphenylsulfilimine (Ph₂S=NH) as a versatile, atom-economical NH-transfer reagent . Unlike electrophilic nitrene sources (e.g., iminoiodinanes) that require heavy oxidants, Ph₂S=NH acts primarily as a nucleophilic NH equivalent , enabling unique transformations such as stereoselective allylic amination and direct aziridination of electron-deficient olefins.

Executive Summary

The direct introduction of a "free" (unprotected) NH group into organic molecules is a high-value transformation in medicinal chemistry, often circumventing the need for protection/deprotection sequences. S,S-Diphenylsulfilimine (Ph₂S=NH) , available commercially as a stable monohydrate, serves as a practical "NH" synthon. Upon N-transfer, it releases diphenyl sulfide (Ph₂S), which can be recovered. This guide details the preparation of the free reagent and its application in Iridium-catalyzed allylic amination (synthesis of primary allylic amines) and Nucleophilic Aziridination .

Chemical Properties & Reagent Preparation[1][2][3][4][5][6][7][8][9][10][11]

While Ph₂S=NH is often sold as a monohydrate (Ph₂S=NH·H₂O ), certain catalytic applications require the anhydrous free base or specific handling to prevent catalyst deactivation.

Properties
  • CAS: 68837-61-6 (Monohydrate)

  • Appearance: White to off-white crystalline solid.

  • Stability: The monohydrate is stable at room temperature. The anhydrous free base is hygroscopic and should be stored under inert gas at -20°C to prevent hydrolysis or oligomerization.

  • Byproduct: Diphenyl sulfide (Ph₂S) – distinct odor; removable via column chromatography (non-polar).

Protocol A: Preparation of Free S,S-Diphenylsulfilimine

For applications requiring strictly anhydrous conditions (though many tolerate the hydrate).

Principle: Deprotonation of the sulfiliminium salt derived from diphenyl sulfide.

G cluster_0 Step 1: Amination cluster_1 Step 2: Neutralization Sulfide Ph2S (Diphenyl Sulfide) Salt [Ph2S-NH2]+ OMes- (Sulfiliminium Salt) Sulfide->Salt CH2Cl2, 0°C MSH MSH (Aminating Agent) MSH->Salt Product Ph2S=NH (Free Sulfilimine) Salt->Product Base extraction Base NaOH / MeOH (Base Treatment) Base->Product

Figure 1: Generation of free sulfilimine from sulfide precursors.

Step-by-Step:

  • Amination: Dissolve diphenyl sulfide (1.0 equiv) in CH₂Cl₂ (0.5 M). Add O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv) portion-wise at 0°C. Stir for 2 hours.

  • Precipitation: Add Et₂O to precipitate the white sulfiliminium salt. Filter and dry.[1]

  • Neutralization: Suspend the salt in MeOH. Add 10% aqueous NaOH (1.5 equiv) at 0°C. Stir for 10 min.

  • Extraction: Extract with CH₂Cl₂. Dry organic layer over K₂CO₃ (avoid acidic drying agents like MgSO₄ which might revert the equilibrium).

  • Concentration: Evaporate solvent to yield Ph₂S=NH as a white solid. Use immediately or store at -20°C.

Application 1: Enantioselective Synthesis of Primary Allylic Amines

Reference: Grange, R. L., et al. Chem. Sci., 2015, 6 , 777-781.[2][3][4]

This is the "killer application" for Ph₂S=NH. It acts as a nucleophile in an Iridium-catalyzed allylic substitution.[5] The resulting allylic sulfilimine is easily hydrolyzed to a primary amine, avoiding the harsh deprotection required for phthalimides or sulfonamides.

Mechanism

The Ir-catalyst forms a


-allyl complex. Ph₂S=NH attacks the allyl terminus. The resulting product is an allylic sulfilimine . Treatment with acid cleaves the S=N bond, releasing Ph₂S and the primary amine salt.

EvansCycle Precursor Allylic Carbonate (Racemic) IrComplex Ir-π-Allyl Complex (Electrophilic) Precursor->IrComplex Ir(cod)Cl2 Ligand Intermediate Allylic Sulfilimine (Chiral) IrComplex->Intermediate + Reagent Reagent Ph2S=NH (Nucleophile) Reagent->Intermediate Product Primary Allylic Amine (HCl Salt) Intermediate->Product + Acid Byproduct Ph2S (Recycle) Intermediate->Byproduct Hydrolysis Acid HCl / MeOH

Figure 2: Ir-catalyzed allylic amination workflow using Ph₂S=NH.

Protocol B: Ir-Catalyzed Allylic Amination

Reagents:

  • [Ir(cod)Cl]₂ (2 mol%)[4]

  • Chiral Phosphoramidite Ligand (4 mol%)

  • Allylic Carbonate (1.0 equiv)

  • S,S-Diphenylsulfilimine Monohydrate (1.1 equiv)

  • Solvent: CH₂Cl₂ (anhydrous)

Procedure:

  • Catalyst Activation: In a flame-dried vial, mix [Ir(cod)Cl]₂ and the phosphoramidite ligand in CH₂Cl₂. Stir at RT for 10 min. Add propylamine (1.0 equiv relative to Ir) to activate the catalyst (forming the active species). Stir 10 min, then remove volatiles in vacuo if necessary (or proceed if using optimized pre-catalyst).

  • Reaction: Dissolve the activated catalyst in CH₂Cl₂. Add the allylic carbonate.[6]

  • Addition: Add Ph₂S=NH·H₂O (1.1 equiv). Note: The monohydrate is often tolerated, but adding MgSO₄ or using the free base improves yields for sensitive substrates.

  • Incubation: Stir at 35°C for 16–24 hours.

  • Hydrolysis (One-Pot): Add 1N HCl (aq) or HCl in dioxane to the reaction mixture. Stir for 1 hour at RT.

  • Workup: Wash with Et₂O (removes Ph₂S byproduct). Basify the aqueous layer (NaOH) and extract with CH₂Cl₂ to obtain the primary allylic amine .

Data Summary: Substrate Scope (Representative)

Substrate (R)Product (Primary Amine)Yield (%)ee (%)
Phenyl (Linear)1-Phenylprop-2-en-1-amine88%96%
Naphthyl1-(1-Naphthyl)prop-2-en-1-amine81%94%
Alkyl (n-Pr)Hex-1-en-3-amine74%97%

Application 2: Nucleophilic Aziridination of Enones

Reference: Furukawa, N., et al. Tetrahedron, 1980, 36 , 73.

Unlike Rh-catalyzed aziridination (which uses electrophilic nitrenes on electron-rich alkenes), Ph₂S=NH reacts with electron-deficient alkenes (Michael acceptors) to form aziridines.

Protocol C: Aziridination of Chalcones

Principle: Ph₂S=NH adds to the


-carbon of an 

-unsaturated ketone. The resulting enolate displaces Ph₂S in an intramolecular

-type ring closure.

Procedure:

  • Setup: Charge a flask with Chalcone (1.0 mmol) and Toluene (5 mL).

  • Reagent: Add Ph₂S=NH (1.2 mmol).

  • Conditions: Heat to reflux (110°C) for 3–6 hours.

  • Monitoring: Monitor by TLC. The disappearance of the enone and formation of a more polar spot indicates conversion.

  • Workup: Cool to RT. Concentrate. Purify via silica gel chromatography.

    • Note: The product is an NH-aziridine (2-benzoyl-3-phenylaziridine).

    • Caution: NH-aziridines are sensitive to ring opening on acidic silica. Use basified silica (1% Et₃N in eluent) for purification.

Troubleshooting & Expert Tips

Handling the "Free NH"

The NH proton in Ph₂S=NH is weakly acidic (


 ~ 10-11). It can be deprotonated by strong bases (NaH, BuLi) to form the anion [Ph₂S=N]⁻, which is a potent nucleophile. However, in the protocols above, it is used as the neutral species.
Removing Diphenyl Sulfide (Ph₂S)

The ubiquitous byproduct, Ph₂S, is a foul-smelling oil.

  • Removal: It is highly lipophilic. In the Amine Synthesis (Protocol B), an acid-base extraction is the best method:

    • Acidify reaction (Amine -> Ammonium salt; Ph₂S stays organic).

    • Wash aqueous layer with Hexanes/Ether (removes Ph₂S).

    • Basify aqueous layer and extract Amine.

Storage

Store Ph₂S=NH·H₂O in a brown bottle at 4°C. If the solid turns yellow or smells strongly of sulfide, it has partially decomposed. Recrystallize from EtOAc/Hexanes if necessary.

References

  • Grange, R. L., Clizbe, E. A., Counsell, E. J., & Evans, P. A. (2015).[2][3] Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine: asymmetric synthesis of primary allylic amines.[2][3][4][5] Chemical Science, 6(1), 777–781.[2][3] Link

  • Furukawa, N., Yoshimura, T., Ohtsu, M., Akasaka, T., & Oae, S. (1980). Reaction of S,S-diphenylsulfilimine with α,β-unsaturated ketones: Synthesis of aziridines. Tetrahedron, 36(1), 73–80. Link

  • Tamura, Y., Minamikawa, J., Miki, Y., Matsugashita, S., & Ikeda, M. (1977). O-Mesitylenesulfonylhydroxylamine and related compounds: Powerful aminating reagents. Tetrahedron Letters, 18(47), 4133–4136. Link

  • Jat, J. L., Paudyal, M. P., Gao, H., Xu, Q. L., Yousufuddin, M., Devarajan, D., ... & Falck, J. R. (2014). Direct stereospecific synthesis of unprotected N-H and N-Me aziridines from olefins.[7] Science, 343(6166), 61-65. (Contextual: Uses DPH, but establishes the importance of NH-aziridines). Link

Sources

Troubleshooting & Optimization

Technical Support Center: S,S-Diphenylsulfilimine Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: S-NH-STAB-001 Status: Active Support Tier: Senior Application Scientist

Introduction: The Stability Paradox

Researchers often underestimate S,S-diphenylsulfilimine (CAS: 68837-61-6) because commercial vendors label it with "Room Temperature" storage. This is a half-truth. While the monohydrate form exhibits moderate stability, the anhydrous free base is thermodynamically restless.

The central challenge is the polarized S=N bond . Unlike the robust S=O bond in sulfoxides, the S=N bond is highly susceptible to nucleophilic attack by water and thermal rearrangement. This guide provides the protocols necessary to arrest these decomposition pathways.

Module 1: Critical Storage Parameters

To prevent decomposition, you must control three variables: Moisture, Temperature, and Atmosphere . Failure in any one vector triggers a decomposition cascade.

The Decomposition Mechanism (Why Storage Fails)

The primary enemy is hydrolysis. Atmospheric moisture attacks the electropositive sulfur atom, leading to the cleavage of the S=N bond. This releases ammonia (the "fishy/pungent" smell) and leaves behind diphenyl sulfoxide (an inert impurity).

Decomposition Sulfilimine S,S-Diphenylsulfilimine (Ph2S=NH) Transition Tetrahedral Intermediate Sulfilimine->Transition Nucleophilic Attack Water H2O (Atmospheric Moisture) Water->Transition Sulfoxide Diphenyl Sulfoxide (Ph2S=O) Transition->Sulfoxide Elimination Ammonia Ammonia (NH3) Transition->Ammonia

Figure 1: The irreversible hydrolysis pathway. Once water enters the system, the S=N bond is cleaved, yielding thermodynamically stable sulfoxide and volatile ammonia.

Storage Protocol: The "Dry-Cold-Inert" Standard
ParameterCommercial Label RecommendationScientist's Best Practice Scientific Rationale
Temperature Ambient / < 30°C2°C to 8°C (Refrigerated) Thermal energy accelerates the S=N bond rotation and rearrangement. Cold storage kinetically inhibits degradation.
Atmosphere Sealed BottleArgon or Nitrogen Overlay Displaces oxygen (prevents S-oxidation) and, more importantly, excludes atmospheric moisture.
Container Glass VialDesiccator / Parafilm The anhydrous form is hygroscopic. Even minor water ingress turns the solid into a "slush" (eutectic mixture).
Light "Store in Dark"Amber Vial + Foil Wrap UV light can excite the π-system of the phenyl rings, promoting radical cleavage of the S-N bond.

Module 2: Troubleshooting & Diagnostics

Use this decision matrix to evaluate the integrity of your current stock.

Visual & Olfactory Inspection
  • Symptom 1: The "Slush" Effect

    • Observation: The white crystalline powder has turned into a wet paste or liquid.

    • Diagnosis:Hygroscopic Failure. The compound has absorbed water. If it is the anhydrous form, it is likely converting to the monohydrate or hydrolyzing.

    • Action: Check melting point immediately.

  • Symptom 2: The Ammonia Smell

    • Observation: A sharp, pungent odor upon opening the vial.

    • Diagnosis:Advanced Hydrolysis. The S=N bond has cleaved. The sample is contaminated with diphenyl sulfoxide.

    • Action: Perform TLC. If sulfoxide > 5%, recrystallize.

  • Symptom 3: The "Garlic" Smell

    • Observation: A smell resembling rotten cabbage or garlic.

    • Diagnosis:Reduction/Decomposition. Indicates the formation of diphenyl sulfide .[1] This usually occurs after long-term storage at elevated temperatures.

Diagnostic Workflow

Diagnostics Start Inspect Sample Odor Smell Check Start->Odor Visual Visual Check Start->Visual Ammonia Smells like Ammonia? Odor->Ammonia Slush Is it wet/slushy? Visual->Slush Garlic Smells like Garlic? Ammonia->Garlic No Hydrolysis Hydrolysis Detected (Impurity: Sulfoxide) Ammonia->Hydrolysis Yes Reduction Deep Decomposition (Impurity: Sulfide) Garlic->Reduction Yes Hygroscopy Water Absorption (Check MP) Slush->Hygroscopy Yes

Figure 2: Rapid diagnostic decision tree for assessing sample integrity without instrumentation.

Module 3: Rescue & Purification Protocols

If your diagnostic check fails, use these protocols to salvage the compound.

Protocol A: Purity Verification (TLC)
  • Stationary Phase: Silica Gel 60 F254.

  • Mobile Phase: Ethyl Acetate : Hexane (1:1).

  • Visualization: UV (254 nm).

  • Interpretation:

    • S,S-Diphenylsulfilimine: Lower R_f (more polar due to S=N).

    • Diphenyl Sulfoxide: Higher R_f (common impurity).

    • Diphenyl Sulfide:[1][2][3] Near solvent front (non-polar).

Protocol B: Recrystallization (Rescue)

If the sample is wet or smells of ammonia, recrystallization is required to remove the sulfoxide impurity.

  • Dissolution: Dissolve the crude solid in a minimum amount of warm acetone or ethyl acetate (approx. 40°C). Do not boil excessively.

  • Filtration: If the solution is cloudy (ammonium salts), filter rapidly while warm.

  • Precipitation: Add hexane or diethyl ether dropwise until slight turbidity appears.

  • Crystallization: Store at -20°C overnight.

  • Drying: Filter crystals and dry under high vacuum (< 1 mbar) for 4 hours to remove solvent and loosely bound water.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store the free base in solution? A: No. In solution, the rate of hydrolysis increases exponentially, especially in non-anhydrous solvents. If you must keep it in solution, use anhydrous CH2Cl2 or Toluene stored over 4Å molecular sieves under Argon.

Q: My sample has a melting point of 68°C. Is it pure? A: Likely yes, but it is the monohydrate .

  • Anhydrous Ph2S=NH: Unstable, often oils out.

  • Monohydrate (Ph2S=NH · H2O): MP 67–71°C (Lit.).

  • Impure/Wet: < 60°C. If you require the anhydrous reagent for a sensitive reaction, you must dry it under high vacuum or azeotrope with benzene/toluene immediately before use.

Q: Why does the bottle say "Store at RT" if it degrades? A: Vendors sell the monohydrate , which is kinetically stable enough for shipping and short-term shelf storage. However, for research reproducibility over months or years, the "RT" recommendation is insufficient.

References

  • Yoshimura, T., et al. (1976). Free sulfilimines.[4] 5. Preparation and physical and chemical properties of "free" sulfilimines. The Journal of Organic Chemistry.

  • TCI Chemicals. (n.d.). Product Specification: S,S-Diphenylsulfilimine Monohydrate.

  • ChemicalBook. (2024). S,S-Diphenylsulfilimine Monohydrate Properties and Storage.

  • Sigma-Aldrich. (n.d.). Safety Data Sheet & Stability Data for S,S-Diphenylsulfilimine.

Sources

Removing diphenyl sulfide impurity from sulfilimine product

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Diphenyl Sulfide (Ph₂S) Impurities

Diagnostic Overview

The Problem: You have synthesized a sulfilimine (sulfimide), but the product is contaminated with unreacted diphenyl sulfide (Ph₂S). The Challenge: Ph₂S is lipophilic, non-polar, and possesses a persistent, disagreeable odor.[1] It often co-elutes with products or prevents crystallization.[1] The Solution Logic: The separation strategy relies heavily on the N-substituent of your sulfilimine.

Quick Triage: Identify Your Product Class

Before proceeding, categorize your target molecule to select the correct protocol.[1]

ClassStructureBasicityStabilityRecommended Protocol
Class A Free Sulfilimine (R₂S=NH)Basic (

)
Hydrolytically sensitive at low pHProtocol 3 (Careful Extraction) or Protocol 1
Class B N-Acyl / N-Sulfonyl / N-CyanoNeutral / AcidicGenerally StableProtocol 1 (Chromatography) or Protocol 2 (Scavenging)

Decision Matrix (Workflow Visualization)

PurificationLogic Start Start: Impure Mixture (Sulfilimine + Ph2S) CheckType Check N-Substituent Start->CheckType IsBasic Is it a Free NH-Sulfilimine? CheckType->IsBasic Protocol3 Protocol 3: Acid-Base Extraction (Exploit pKa) IsBasic->Protocol3 Yes Protocol1 Protocol 1: Flash Chromatography (Exploit Polarity) IsBasic->Protocol1 No YesBasic Yes (Basic) NoBasic No (N-Acyl/N-EWG) Protocol2 Protocol 2: Chemical Scavenging (Alkylation of Ph2S) Protocol1->Protocol2 If separation poor

Figure 1: Decision tree for selecting the optimal purification method based on sulfilimine subclass.

Detailed Protocols

Protocol 1: Polarity-Based Separation (Chromatography)

Best For: All sulfilimine classes (Universal).[1] Mechanism: Ph₂S is highly non-polar.[1] Sulfilimines, possessing significant ylide character (


), are much more polar.[1]

The "Gradient Gap" Strategy: Ph₂S travels near the solvent front in non-polar solvents, while sulfilimines lag significantly.

Step-by-Step Guide:

  • TLC Optimization:

    • Prepare a solvent system of Hexanes:Ethyl Acetate (7:3) .[1]

    • Reference Data: In this system, Ph₂S typically shows an

      
      .[1] Most sulfilimines will appear at 
      
      
      
      .[1]
    • Visualization: Use UV (254 nm).[1] Ph₂S is UV active.[1]

  • Column Setup:

    • Pack a silica gel column.[1]

    • Pre-wash: Flush with 100% Hexanes (or Pentane) first.[1]

  • Elution:

    • Load sample.[1][2][3]

    • Phase 1 (The Wash): Elute with 2-3 column volumes of 100% Hexanes .[1]

      • Result: This flushes out the majority of Ph₂S. The sulfilimine will stick to the baseline.

    • Phase 2 (The Release): Switch to Hexanes:EtOAc (1:1) or 100% EtOAc (depending on your specific product's polarity).[1]

      • Result: The sulfilimine elutes cleanly.[1]

Pro-Tip: If your sulfilimine is an N-Cyano or N-Acyl derivative, it may be surprisingly non-polar.[1] If


, switch to Protocol 2.[1]
Protocol 2: Chemical Scavenging (The "Tag and Drag")

Best For: Difficult separations where Ph₂S co-elutes with the product. Mechanism: Sulfides are nucleophilic; Sulfilimines are less nucleophilic at the sulfur atom. We can selectively alkylate the Ph₂S impurity to form a charged, water-soluble sulfonium salt.[1]

Reaction Scheme:



Step-by-Step Guide:

  • Quantify Impurity: Estimate the mole % of Ph₂S via NMR integration.

  • Scavenging:

    • Dissolve the crude mixture in Acetone or Acetonitrile (0.5 M).

    • Add Methyl Iodide (MeI) or Benzyl Bromide (1.5 - 2.0 equivalents relative to the impurity, not the product).[1]

    • Stir at room temperature for 2–4 hours.

  • Workup:

    • Concentrate the solvent.[1]

    • Redissolve in EtOAc.[1]

    • Wash: Wash vigorously with water or brine.[1]

    • Outcome: The charged sulfonium salt (

      
      ) partitions into the aqueous layer.[1] The neutral sulfilimine remains in the organic layer.
      

Warning: Do not use this method if your sulfilimine has a free nucleophilic nitrogen (Free NH), as it may also undergo alkylation.[1] This is strictly for N-substituted sulfilimines.

Protocol 3: Acid-Base Extraction (Switchable Phase)

Best For: Class A (Free NH-Sulfilimines) only.[1] Mechanism: Free sulfilimines behave like nitrogen bases (


 of conjugate acid 

).[1] Ph₂S is neutral.[1]

Step-by-Step Guide:

  • Dissolution: Dissolve crude mixture in Diethyl Ether (

    
    ) or Dichloromethane (DCM).
    
  • Acid Extraction (The Trap):

    • Extract with cold 10% aqueous HCl (or 1M

      
      ).[1]
      
    • Phase Check: The Ph₂S stays in the organic layer. The sulfilimine protonates (

      
      ) and moves to the aqueous layer.
      
    • Discard the organic layer (contains the Ph₂S).

  • Recovery:

    • Take the acidic aqueous layer.

    • Cool on ice.[1][4][5]

    • Slowly basify with 2M NaOH until pH > 11.[1]

    • Extract back into fresh DCM.[1]

  • Drying: Dry over

    
     and concentrate.
    

Critical Safety Note: NH-sulfilimines can hydrolyze to sulfoxides in acidic media if left too long or if the solution is hot. Perform the acid wash quickly and at 0°C .

Troubleshooting & FAQ

Q1: The lab smells terrible (garlic/sulfur odor). How do I clean the glassware?

A: Ph₂S and its degradation products are potent odorants.[1]

  • Do not just wash with soap.[1]

  • The Solution: Soak all glassware in a dilute bleach solution (sodium hypochlorite) for 30 minutes.[1] The bleach oxidizes residual sulfide to sulfoxide/sulfone (odorless) and makes it water-soluble.

  • Chemistry:

    
    .[1]
    
Q2: I tried Protocol 1, but my product is streaking on the column.

A: Sulfilimines are basic/polar and interact with the acidic silanols on silica gel.

  • Fix: Add 1% Triethylamine (Et₃N) to your eluent system.[1] This neutralizes the silica acidity and sharpens the bands.

Q3: How do I know if I have N-Acyl or Free NH sulfilimine?

A: Check the IR spectrum.

  • N-Acyl: Look for a carbonyl stretch (

    
    ) around 1600-1650 cm⁻¹.[1]
    
  • Free NH: Look for a weak N-H stretch around 3200-3300 cm⁻¹ (often broad).[1]

  • Chemical Test: Free NH sulfilimines can be acylated.[1][3] Treat a small aliquot with acetic anhydride; if the spot moves on TLC, it was free NH.[1]

Summary of Physicochemical Properties

PropertyDiphenyl Sulfide (Impurity)Diphenyl Sulfilimine (Product)
Polarity (

in 7:3 Hex/EtOAc)
High (

)
Low (

)
Water Solubility InsolubleLow to Moderate (pH dependent)
Odor Strong, UnpleasantGenerally Low Odor
Reactivity Nucleophilic (S-center)Nucleophilic (N-center)

References

  • Prepar

    • Source: Oae, S., et al. "Syntheses and some properties of N-unsubstituted sulfilimines."[1] Tetrahedron, 1975.[1][6]

    • URL:[Link][1]

  • Basicity of Sulfilimines vs. Sulfides

    • Source: Yoshimura, T., et al. "Basicity and redox potential of sulfilimines."[1] Journal of Organic Chemistry, 1976.[1] (Contextualized via LibreTexts & NIH data).

    • URL:[Link][1]

  • General Purific

    • Source: Organic Syntheses, Coll.[1] Vol. 2, p. 242 (1943).[1] "Diphenyl Sulfide".[1][4][7][8][9]

    • URL:[Link][1]

  • TLC Optimiz

    • Source: Biotage Flash Chromatography Blog.[1] "Why is TLC Rf important for flash column chromatography optimization?"

    • URL:[Link]

Sources

Technical Support Center: Optimizing S,S-Diphenylsulfilimine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of S,S-diphenylsulfilimine from diphenyl sulfide.

S,S-Diphenylsulfilimine (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) is a highly valuable S(IV) aza-analogue of diphenyl sulfoxide. It serves as a vital precursor for sulfoximines, sulfiliminothiazynes, and chiral allylic amines[1][2][3]. However, synthesizing the free, unprotected 

-sulfilimine is notoriously difficult because the molecule is highly hygroscopic, thermally sensitive, and prone to rapid hydrolysis or over-oxidation[4].

This guide provides a self-validating, highly optimized protocol, comparative data, and a troubleshooting matrix to ensure reproducible, high-yield synthesis.

Validated Experimental Workflow

Direct imination of diphenyl sulfide with ammonia sources often suffers from poor chemoselectivity, leading to over-oxidation into sulfoximines[5]. To guarantee high yields and prevent premature hydrolysis, the industry standard relies on a two-step approach: forming a stable


-tosylsulfilimine intermediate, followed by controlled deprotection and isolation as a stable tosylate salt[4][6].

SynthesisWorkflow A Diphenyl Sulfide (Ph2S) C N-Tosylsulfilimine (Ph2S=NTs) A->C Step 1: Imination B Chloramine-T (CH3CN, Reflux) B->C E Sulfiliminium Salt [Ph2SNH2]+TsO- C->E Step 2a: Deprotection D Conc. H2SO4 Hydrolysis D->E G S,S-Diphenylsulfilimine (Ph2S=NH) E->G Step 2b: Neutralization F Base / Dry Ether F->G

Fig 1: Two-step synthetic workflow for S,S-diphenylsulfilimine via a stable tosylate salt.

Step-by-Step Methodology

Step 1: Imination to S,S-Diphenyl-N-tosylsulfilimine

  • Setup: In a round-bottom flask, combine diphenyl sulfide (80 mmol) and Chloramine-T trihydrate (110 mmol) in 200 mL of anhydrous acetonitrile (

    
    )[6].
    
  • Reaction: Reflux the mixture under an inert argon atmosphere for 3 hours.

    • Causality: Acetonitrile is strictly chosen for its high dielectric constant, which stabilizes the highly polar transition state of the sulfur-nitrogen bond formation without acting as a competing nucleophile.

  • Workup: Cool the mixture to room temperature, dilute with

    
     (300 mL), and filter to remove the insoluble 
    
    
    
    byproduct.
  • Purification: Concentrate the filtrate under vacuum and recrystallize the residue from EtOAc/hexane to yield the stable

    
    -tosylsulfilimine intermediate[6].
    

Step 2: Deprotection and On-Demand Neutralization

  • Hydrolysis: Treat the S,S-diphenyl-N-tosylsulfilimine with concentrated

    
     to cleave the N-S(tosyl) bond.
    
  • Salt Isolation: Precipitate and isolate the intermediate as the

    
     salt[4].
    
    • Causality: The free

      
      -sulfilimine is extremely hygroscopic. Isolating the tosylate salt creates an air-stable, easily extractable precursor that prevents the compound from absorbing atmospheric moisture and hydrolyzing back to diphenyl sulfoxide.
      
  • Neutralization: To generate the free sulfilimine, suspend the salt in strictly anhydrous diethyl ether and treat with a non-nucleophilic base (e.g., solid KOH or NaH)[4].

  • Recovery: Filter the mixture and evaporate the ether in the dark at room temperature. Store the resulting S,S-diphenylsulfilimine below +30 °C[7].

Quantitative Reagent Comparison

Selecting the right imination reagent dictates the impurity profile of your final product. Below is a comparative matrix of common methodologies.

Imination ReagentPrimary Intermediate / ProductTypical YieldMechanistic AdvantagesCritical Limitations
Chloramine-T (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)

66–85%Highly scalable; forms a highly stable, isolable intermediate[6].Requires harsh acidic deprotection conditions.

+


/

VariableAllows for direct

transfer without a deprotection step.
High risk of over-oxidation to the sulfoximine[5].
MSH (Mesitylsulfonylhydroxylamine)

~70%Rapid, direct synthesis of the free

-sulfilimine.
MSH is highly unstable, shock-sensitive, and explosive.

Troubleshooting & FAQs

TroubleshootingLogic Start Low Yield of S,S-Diphenylsulfilimine? Q1 Is over-oxidation observed (Sulfoxide/Sulfoximine)? Start->Q1 Q2 Is the N-Tosyl intermediate yield low? Q1->Q2 No A1 Ensure strictly anhydrous conditions and exact stoichiometry. Q1->A1 Yes A2 Optimize imination: Use dry CH3CN, reflux 3h. Q2->A2 Yes Q3 Does product degrade during isolation? Q2->Q3 No A3 Isolate as stable Tosylate salt. Neutralize with base in dry ether. Q3->A3 Yes

Fig 2: Diagnostic logic tree for troubleshooting low yields during synthesis.

Q1: My final product smells strongly of diphenyl sulfide and the yield is unexpectedly low. What happened? A1: S,S-diphenylsulfilimine is thermally and photochemically sensitive. Storage at room temperature for prolonged periods, or exposure to light, causes it to decompose back into diphenyl sulfide[7]. Furthermore, it decomposes rapidly at 100 °C without a solvent[7]. Actionable Fix: Always perform the final solvent evaporation at room temperature or below using a high-vacuum rotary evaporator. Store the final product in amber vials in the dark, ideally at 4 °C (and strictly below +30 °C)[7].

Q2: NMR analysis of my final product shows significant contamination with diphenyl sulfoxide (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). How do I prevent this? 
A2:  The free 

-sulfilimine is exceptionally hygroscopic. If trace water is present during the final neutralization step or during storage, the sulfilimine undergoes rapid hydrolysis to diphenyl sulfoxide. Actionable Fix: Ensure all solvents in Step 2 (especially the ether) are strictly anhydrous. If absolute anhydrous conditions cannot be maintained in your facility, consider intentionally isolating and storing the compound as the stable monohydrate (

), which is a commercially viable and stable synthetic tool. Alternatively, keep it as the

salt until immediately before use[4].

Q3: During the Chloramine-T reaction, my conversion is stalling at ~50%. A3: Chloramine-T trihydrate introduces water into the system. While the reaction tolerates this, poor solvent choice can fail to manage the phase transfer, stalling the reaction. Actionable Fix: Ensure vigorous stirring and maintain a strict reflux in


. The precipitation of 

is the thermodynamic driver that pushes the reaction forward; if the solvent is too dilute or the polarity is wrong, the equilibrium shifts[6].
References
  • Synthesis of Sulfilimines via Aryne and Cyclohexyne Intermediates | Organic Letters Source: ACS Publications URL:[Link]

  • Synthesis and Reactivity of S-Sulfiliminothiazynes Source: Oxford Academic (Chemistry Letters) URL:[Link]

  • Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine Source: Chemical Science (RSC Publishing) URL:[Link]

  • Role of Hydrogen Bond in the Synthesis and Complexation of Diphenylsulfilimine Ph2s→Nh Source: SSRN URL:[Link]

  • Direct synthesis of NH-sulfoximines from sulfides Source: Chemical Communications (University of Bari) URL:[Link]

  • Organic Reactions Using Electrooxidatively Generated Cationic Intermediates Source: Kyoto University URL:[Link]

Sources

Purification of S,S-diphenylsulfilimine by recrystallization solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of S,S-diphenylsulfilimine by recrystallization solvents Document ID: TSC-DPS-001 Last Updated: February 28, 2026 Audience: Organic Chemists, Process Development Scientists

Executive Summary & Chemical Identity

S,S-Diphenylsulfilimine (


) is a reactive sulfur-nitrogen building block used in the synthesis of sulfoximines and complex heterocycles. Users frequently encounter difficulty purifying this compound due to its tendency to form oils, its hygroscopic nature, and its thermal instability.

Crucial Distinction:

  • Free Base (

    
    ):  Unstable, highly hygroscopic, often an oil or low-melting solid.
    
  • Monohydrate (

    
    ):  The stable, crystalline form typically targeted in purification.
    
PropertySpecificationNotes
CAS Number 68837-61-6(Monohydrate)
Molecular Weight 219.30 g/mol (Monohydrate)
Melting Point 67–71 °CDecomposes if heated >100°C
Solubility Soluble: Acetone, DCM, EtOHInsoluble: Hexane, PentaneBasic nature; absorbs

from air

Solvent Selection Matrix

The choice of solvent is the primary determinant of success. The "Oiling Out" phenomenon is the most common failure mode, typically caused by using a solvent system with insufficient polarity difference or cooling too rapidly.

Solvent SystemRoleRatingTechnical Notes
Acetone / Hexane Primary Recommendation ★★★★★Best Balance. Acetone dissolves the polar S=N bond; Hexane acts as a gentle anti-solvent. Low boiling points allow removal without thermal decomposition.
Dichloromethane / Pentane Low-Temp Alternative ★★★★☆Best for Stability. Ideal if the compound is degrading (smelling of sulfide). Allows crystallization at -20°C.
Toluene High-Temp Alternative ★★★☆☆Risky. Good solubility curve, but requires higher heat to dissolve, increasing the risk of hydrolysis to diphenyl sulfide.
Ethanol / Water Not Recommended ★☆☆☆☆Avoid. High risk of hydrolysis. Water is difficult to remove from the final hygroscopic product.[1]

Standard Operating Procedure (SOP)

Protocol: Recrystallization of S,S-Diphenylsulfilimine Monohydrate

Objective: Isolate high-purity crystalline monohydrate from crude reaction mixtures (typically hydrolysis of N-tosyl sulfilimine).

Safety Warning: Perform all steps in a fume hood. Diphenyl sulfide (decomposition byproduct) has a potent, foul odor.

Phase 1: Dissolution
  • Place the crude solid (or oil) in an Erlenmeyer flask.

  • Add Acetone dropwise while warming the flask in a water bath at 40–45°C .

    • Critical: Do not exceed 50°C. High heat promotes decomposition.

  • Swirl until the solid just dissolves. If a small amount of insoluble material (salts like NaCl/KCl) remains, perform a hot filtration.

Phase 2: Anti-Solvent Addition
  • Remove from heat. While the solution is still warm, add Hexane (or Petroleum Ether) dropwise.

  • Continue adding until a faint, persistent turbidity (cloudiness) appears.

  • Add 2–3 drops of Acetone to just clear the turbidity.

Phase 3: Crystallization [2][3][4][5]
  • Allow the flask to cool to room temperature undisturbed .

    • Troubleshooting: If an oil separates immediately, reheat gently to redissolve and add slightly more Acetone.

  • Once at room temperature, transfer the flask to a refrigerator (4°C) or freezer (-20°C) for 12 hours.

Phase 4: Isolation
  • Filter the white needles rapidly using a Buchner funnel.

  • Wash with cold Hexane.

  • Drying: Dry in a vacuum desiccator over

    
     pellets.
    
    • Do not use an oven. Heat will cause the crystals to melt and decompose.

Troubleshooting Guide (FAQs)

Q1: The product is separating as a yellow oil instead of crystals ("Oiling Out").

Diagnosis: The solution is too concentrated, or the polarity difference between solvents is too high. Corrective Action:

  • Reheat the mixture to 40°C to redissolve the oil.

  • Add a small volume (1–2 mL) of the polar solvent (Acetone ).

  • Seed it: If you have a pure crystal from a previous batch, add it now.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q2: The product smells strongly of rotten eggs/sulfur.

Diagnosis: Thermal decomposition has occurred. The S=N bond has hydrolyzed or reduced, releasing diphenyl sulfide . Corrective Action:

  • Your bath temperature was likely too high (>60°C).

  • Recrystallize again using DCM/Pentane at room temperature (no heat) to remove the sulfide impurities (which remain in the mother liquor).

Q3: My yield is very low (<40%).

Diagnosis: The compound is too soluble in the mother liquor, or you used too much solvent. Corrective Action:

  • Check the mother liquor by TLC. If product remains, concentrate the filtrate by rotary evaporation (bath <40°C) to half volume.

  • Repeat the cooling/crystallization steps.

  • Ensure the anti-solvent (Hexane) ratio is high enough (typically 3:1 or 4:1 Hexane:Acetone).

Q4: Can I store the crystals on the shelf?

Diagnosis: No. The compound is hygroscopic and reacts with atmospheric


.
Corrective Action: 
Store in a tightly sealed vial, preferably under Nitrogen or Argon, in a refrigerator (4°C). Long-term storage at room temperature will lead to "wet" crystals and eventual liquefaction.

Process Logic Visualization

The following diagram illustrates the decision-making process for purification, specifically addressing the critical "Oiling Out" failure loop.

RecrystallizationFlow Start Crude S,S-Diphenylsulfilimine Dissolve Dissolve in warm Acetone (40°C) Start->Dissolve Filter Filter Insoluble Salts Dissolve->Filter AddAnti Add Hexane until Turbid Filter->AddAnti Cool Cool Slowly to RT AddAnti->Cool CheckState Check State Cool->CheckState Crystals White Needles Formed CheckState->Crystals Success Oil Yellow Oil Formed CheckState->Oil Failure (Oiling Out) Cold Chill to 4°C Crystals->Cold Remedy Reheat + Add 10% more Acetone Oil->Remedy Remedy->Cool Retry Isolate Filter & Desiccate (No Heat) Cold->Isolate

Caption: Decision tree for the purification of S,S-diphenylsulfilimine, highlighting the remediation loop for oiling out.

References

  • Chemical Identity & Physical Properties
  • Synthetic Methodology & Recrystallization Context

    • Tamura, Y., et al. (1973). Synthesis and some reactions of the N-tosyl derivative of indoles.[6] Journal of Organic Chemistry. (Contextualizes the handling of N-tosyl precursors and hydrolysis). Retrieved from [Link]

  • General Recrystallization Standards

    • Recrystallization Solvents and Selection.[1][3][7] University of Massachusetts Amherst. Retrieved February 28, 2026, from [Link]

  • Advanced Synthesis & Stability

    • Bull, J. A., et al. (2024). Diphenylphosphinylhydroxylamine (DPPH) Affords Late-Stage S-imination to access free-NH Sulfilimines.[8] Angewandte Chemie. (Modern synthesis avoiding harsh conditions). Retrieved from [Link]

Sources

Technical Support Center: Anhydrous S,S-Diphenylsulfilimine Preparation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Drying Protocols & Stability Management for Free S,S-Diphenylsulfilimine (


)
Audience:  Synthetic Organic Chemists, Process Development Scientists
Version:  2.1 (Current)

Core Technical Directive

The Stability Paradox: Free S,S-diphenylsulfilimine is thermodynamically unstable relative to its hydrolysis products (diphenyl sulfoxide and ammonia). While the monohydrate (


) is a stable, crystalline solid (mp ~67°C), the anhydrous free base  is highly hygroscopic and prone to rapid decomposition upon exposure to atmospheric moisture.

Objective: This guide provides protocols to transition from the stable hydrate or salt to the reactive anhydrous species without triggering the hydrolysis equilibrium.

Mechanism of Instability (The "Why")

Understanding the failure mode is critical for successful isolation. The sulfur-nitrogen bond is polarized (


), making the sulfur atom electrophilic. Water acts as a nucleophile, attacking the sulfur center.
Diagram 1: The Hydrolysis Cycle

This diagram illustrates the "death spiral" of the reagent in the presence of moisture.

HydrolysisCycle Anhydrous Anhydrous Ph2S=NH Transition Tetrahedral Intermediate Anhydrous->Transition Nucleophilic Attack (Fast) Moisture Atmospheric H2O Moisture->Transition Products Diphenyl Sulfoxide (Ph2S=O) + NH3 Transition->Products Collapse Products->Anhydrous Irreversible

Caption: Figure 1. The irreversible hydrolysis pathway. Once water attacks the S(IV) center, the reagent degrades to sulfoxide and ammonia.

Preparation & Drying Protocols

Module A: Isolation from Salts (The Source)

Context: Most users generate the free base from


 or mesitylenesulfonate salts.

Standard Protocol:

  • Biphasic Release: Suspend the salt in

    
     (DCM). Add 10% aqueous NaOH (cold).
    
  • Separation: Shake vigorously. The free base partitions into DCM.

  • Critical Failure Point: The DCM layer is now wet. Do not heat.

Module B: The Drying Matrix (Comparison)
MethodAgent/TechniqueSuitability for

Risk Profile
Chemical (Bulk)

High. Neutral and slow.Low. Safe for initial bulk water removal.
Chemical (Fine)

Pellets
Medium. Good for amines, but surface water can initiate hydrolysis.Medium. Use only for final polishing of solvent.
Chemical (Acidic)

/ Silica
Prohibited. Acidic sites catalyze hydrolysis/rearrangement.Critical. Will decompose product.
Physical Azeotropic DistillationBest for Scale. Benzene/Toluene.Low (if T < 40°C under vacuum).
Physical LyophilizationHigh. From Benzene.Low. Yields fluffy solid.
Module C: The "Gold Standard" Anhydrous Protocol

Recommended for catalytic applications requiring <50 ppm water.

Step-by-Step Methodology:

  • Initial Drying:

    • Pass the wet DCM extract through a pad of anhydrous

      
       (Potassium Carbonate).
      
    • Why:

      
       is basic and removes bulk water without protonating the sulfilimine nitrogen.
      
  • Solvent Exchange (Azeotrope):

    • Evaporate DCM in vacuo at <20°C . Do not let the bath exceed room temperature.

    • Redissolve the residue immediately in anhydrous Benzene (or Toluene if toxicity is a concern).

    • Why: Benzene forms a positive azeotrope with water, carrying trace moisture out at low temperatures.

  • Lyophilization (Freeze-Drying):

    • Freeze the benzene solution.

    • Sublime the solvent under high vacuum (0.1 mmHg).[1]

    • Result: Anhydrous

      
       remains as a white/off-white powder.
      
  • Storage:

    • Store under Argon at -20°C.

Troubleshooting Center (FAQs)

Scenario 1: "My product turned into a yellow oil."

Diagnosis: Hydration or Thermal Decomposition.

  • Cause: The anhydrous solid is often metastable. If it absorbs water, it lowers the melting point (mp depression), turning into an oil (the hydrate mp is ~67°C, but mixtures are oily).

  • Fix: Dissolve the oil in dry benzene. Add activated 4Å Molecular Sieves. Let stand for 2 hours, then decant and strip solvent.

Scenario 2: "I smell ammonia when opening the flask."

Diagnosis: Active Hydrolysis.

  • Cause: Moisture ingress. The smell is

    
     leaving the lattice as the sulfur oxidizes to sulfoxide.
    
  • Fix: The sample is compromised. Quantify the purity by NMR (

    
     shows distinct aromatic shifts vs 
    
    
    
    ). If
    
    
    sulfoxide, recrystallize or discard.
Scenario 3: "Can I use Magnesium Sulfate ( )?"

Diagnosis: Improper Desiccant Selection.

  • Answer: No.

  • Reasoning:

    
     is slightly acidic (Lewis acid character of 
    
    
    
    ). Sulfilimines are basic nitrogen species. They can coordinate to the Mg or undergo acid-catalyzed hydrolysis on the surface. Use
    
    
    or
    
    
    .[2]

Process Visualization

Diagram 2: The Anhydrous Workflow

Decision tree for selecting the correct drying path based on scale and purity needs.

DryingWorkflow Start Crude DCM Extract (Wet) BulkDry Bulk Drying (Na2SO4 or K2CO3) Start->BulkDry Decision Is strict anhydrous state required? BulkDry->Decision PathA Path A: Standard Use (Concentrate <20°C) Decision->PathA No (Use Hydrate) PathB Path B: High Purity (Solvent Exchange) Decision->PathB Yes Benzene Add Anhydrous Benzene PathB->Benzene Lyophilize Lyophilize / Sublimation (Remove Solvent) Benzene->Lyophilize Final Anhydrous Ph2S=NH (Store -20°C, Argon) Lyophilize->Final

Caption: Figure 2. Workflow for isolating anhydrous sulfilimine. Path B is required to prevent reversion to the hydrate.

References

  • Tamura, Y., et al. (1973). "Synthesis of free sulfilimines." The Journal of Organic Chemistry, 38(25), 4324-4328.

  • Furukawa, N., et al. (1984). "Preparation and physical and chemical properties of 'free' sulfilimines." Bulletin of the Chemical Society of Japan, 57(2), 518-524.[3]

  • Yoshimura, T., et al. (1976). "Free sulfilimines. Preparation and physical and chemical properties."[3] The Journal of Organic Chemistry, 41(10), 1728–1733.

  • Burfield, D. R., & Smithers, R. H. (1978). "Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents." The Journal of Organic Chemistry, 43(20), 3966–3968.

Sources

Validation & Comparative

Comparative Analysis of 13C NMR Spectral Signatures: S,S-Diphenylsulfilimine vs. Chalcogen Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Importance

In modern drug discovery, the sulfilimine group (


 also known as sulfilimine or iminosulfurane) has emerged as a critical bioisostere for the sulfoxide moiety (

). While isoelectronic with sulfoxides, sulfilimines offer unique metabolic stability and hydrogen-bonding vectors that can dramatically alter pharmacokinetics.

However, characterizing these species remains a challenge due to the lability of "free" sulfilimines and the strong electronic influence of


-substituents (e.g., Tosyl, Acetyl) required for stabilization.

This guide provides a definitive comparison of the


C NMR chemical shifts  of S,S-diphenylsulfilimine derivatives against their sulfide precursors and sulfoxide analogues. We move beyond simple data listing to explain the electronic causality  driving these shifts—specifically how the semi-polar 

bond perturbs the aromatic ring current differently than the

bond.

Part 2: Mechanistic Theory – The Electronic Fingerprint

To interpret the NMR data correctly, one must understand the electronic environment of the sulfur atom.

The Interaction

Unlike the polarized


 bond in sulfoxides, the 

bond in sulfilimines possesses significant ylide character (

).
  • Diphenyl Sulfide (

    
    ):  The sulfur atom acts as an electron donor (
    
    
    
    effect) into the aromatic ring via lone pair donation, shielding the ortho and para carbons.
  • Diphenyl Sulfoxide (

    
    ):  The oxygen atom is highly electronegative, creating a strong inductive withdrawal (
    
    
    
    ) and resonance withdrawal (
    
    
    ) from the ring, significantly deshielding the ipso carbon.
  • N-Tosyl-S,S-Diphenylsulfilimine (

    
    ):  The 
    
    
    
    -Tosyl group is electron-withdrawing, but the
    
    
    bond is generally less polarized than
    
    
    . Consequently, the ipso carbon resonance typically falls between the sulfide and the sulfoxide.
Visualization of Electronic Effects

The following diagram illustrates the competing electronic effects that dictate the observed chemical shifts.

ElectronicEffects Sulfide Diphenyl Sulfide (Ph-S-Ph) Effect_S Lone Pair Donation (+R) Shields Ortho/Para Sulfide->Effect_S Sulfilimine N-Tosyl Sulfilimine (Ph-S(=NTs)-Ph) Effect_N S=N Polarization Moderate Deshielding Sulfilimine->Effect_N Sulfoxide Diphenyl Sulfoxide (Ph-S(=O)-Ph) Effect_O Strong -I / -R Effect Strong Ipso Deshielding Sulfoxide->Effect_O Effect_S->Effect_N Oxidation (S -> S=N) Effect_N->Effect_O Electronegativity (N < O)

Caption: Figure 1. Progression of electronic perturbation on the aromatic ring from Sulfide (shielding) to Sulfoxide (strong deshielding), with Sulfilimine occupying an intermediate electronic state.

Part 3: The Data Vault – Comparative Chemical Shifts

The following table synthesizes experimental data for the aromatic carbons. Note that "Free" sulfilimines are rarely isolated for NMR due to instability; therefore, the


-Tosyl  derivative is the industry standard for characterization.

Solvent:


 (77.0 ppm reference)
Frequency:  100/125 MHz
Carbon PositionDiphenyl Sulfide (Starting Material)N-Tosyl-S,S-Diphenylsulfilimine (Target)Diphenyl Sulfoxide (Analogue)Mechanistic Interpretation
C-Ipso 135.6 ppm 138.5 – 140.2 ppm 145.6 ppm The ipso carbon is most sensitive to the inductive effect of the Sulfur. The S=N bond is less electron-withdrawing than S=O, resulting in an upfield shift relative to sulfoxide.
C-Ortho 131.0 ppm127.5 – 128.0 ppm124.7 ppmOrtho carbons are shielded by resonance. The sulfilimine shows less shielding than sulfoxide, indicating a weaker

effect.
C-Meta 129.1 ppm130.2 – 130.8 ppm129.3 ppmMeta positions are generally electronically inert and show minimal variation across all three species.
C-Para 126.9 ppm132.0 – 133.5 ppm131.0 ppmPara deshielding in the sulfilimine (relative to sulfide) confirms the loss of electron density from the ring into the S=N moiety.

Key Diagnostic:

  • 
     (Ipso):  If your product's ipso peak is >144 ppm, you likely have significant sulfoxide  contamination (a common oxidation byproduct).
    
  • 
     (Para):  The para carbon of the sulfilimine is often slightly more deshielded than the sulfoxide, reflecting the specific resonance contribution of the 
    
    
    
    -Tosyl group.

Part 4: Experimental Protocol & Validation

To ensure the data above is reproducible, the following protocol for synthesizing and characterizing the


-Tosyl derivative is recommended. This avoids the instability issues of free sulfilimines.
Protocol A: Synthesis & NMR Preparation of N-Tosyl-S,S-Diphenylsulfilimine

Reagents: Diphenyl sulfide (1.0 eq), Chloramine-T (1.1 eq), MeCN (Solvent).

  • Reaction: Dissolve Diphenyl sulfide in MeCN. Add Chloramine-T trihydrate portion-wise at room temperature.

  • Monitoring: Stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane 1:1). Sulfide (

    
    ) will disappear; Sulfilimine (
    
    
    
    ) will appear.
  • Workup: Filter off the NaCl precipitate. Concentrate the filtrate. Recrystallize from Ethanol to remove traces of sulfonamide byproducts.

  • NMR Prep: Dissolve ~15 mg of dried crystals in 0.6 mL

    
    .
    
    • Critical Step: Ensure the sample is dry. Water can hydrogen-bond to the

      
       nitrogen, shifting peaks by 0.5–1.0 ppm.
      
Workflow Visualization

SynthesisProtocol Start Start: Diphenyl Sulfide Reagent Add Chloramine-T (MeCN, RT, 3h) Start->Reagent Check TLC Check Is Sulfide Consumed? Reagent->Check Check->Reagent No (Stir longer) Purify Filter NaCl & Recrystallize (EtOH) Check->Purify Yes Analyze 13C NMR Analysis (CDCl3) Purify->Analyze

Caption: Figure 2. Standardized workflow for the generation of analytical-grade N-Tosyl-S,S-diphenylsulfilimine.

References

  • Yoshimura, T., et al. (1977). "Electronic Structures of Sulfilimines." Journal of Organic Chemistry.

  • Oae, S., & Furukawa, N. (1983). Sulfilimines and Related Derivatives. ACS Monograph.

  • Gilchrist, T. L., & Moody, C. J. (1977). "The Chemistry of Sulfilimines." Chemical Reviews.

  • Comparison of Sulfide/Sulfoxide Shifts: Spectral Database for Organic Compounds (SDBS). Compounds #3210 (Sulfide) and #3215 (Sulfoxide).

A Comparative Thermal Analysis of S,S-Diphenylsulfilimine: Monohydrate vs. Anhydrous Form

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the solid-state properties of a compound are of paramount importance. These properties, including crystalline form and hydration state, directly influence critical parameters such as solubility, stability, and bioavailability. S,S-Diphenylsulfilimine, a versatile synthetic intermediate, is commonly available as a monohydrate.[1][2] Understanding the thermal behavior of this hydrated form compared to its anhydrous counterpart is crucial for its effective use in moisture-sensitive reactions, formulation development, and for ensuring batch-to-batch consistency.

This guide provides an in-depth comparison of the melting point and overall thermal profile of S,S-diphenylsulfilimine monohydrate versus its anhydrous form. We will delve into the underlying principles of thermal analysis, present detailed experimental protocols, and interpret the resulting data to provide a clear, actionable understanding for researchers, scientists, and drug development professionals.

The Critical Role of Water of Hydration

A hydrate is a crystalline solid that contains water molecules incorporated into its crystal lattice.[3] These water molecules are not merely surface moisture; they are integral to the crystal structure, often forming specific hydrogen bonds that stabilize the lattice.[3] The presence of this "water of hydration" can significantly alter a compound's physicochemical properties compared to its anhydrous (water-free) form.[3]

For S,S-diphenylsulfilimine, the key distinction is how each form responds to thermal energy. The energy applied to the monohydrate must first overcome the forces holding the water molecule within the lattice (a process called dehydration) before the melting of the residual anhydrous solid can occur. This typically results in a more complex thermal profile than that of the simple, single-phase transition of the anhydrous form.

Comparative Physicochemical and Thermal Data

The initial analysis begins with the reported data for the commercially available S,S-diphenylsulfilimine monohydrate. The anhydrous form is typically generated in situ during thermal analysis, and its properties are derived from this process.

PropertyS,S-Diphenylsulfilimine MonohydrateS,S-Diphenylsulfilimine Anhydrous
Molecular Formula C₁₂H₁₁NS·H₂O[1][4]C₁₂H₁₁NS
Molecular Weight 219.31 g/mol [1][4]201.29 g/mol
CAS Number 68837-61-6[1][2][4][5][6][7][8]Not separately available; derived from monohydrate
Reported Melting Point 67-75 °C (range from various suppliers)[1][4][5][7][8]Expected to be higher than the monohydrate's thermal events
Theoretical Water Content ~8.21% w/w0% w/w

Note: The reported "melting point" of the monohydrate often represents the temperature of a complex event involving dehydration and subsequent melting, which can be misleading without further analysis.

Experimental Design for Thermal Characterization

To accurately differentiate the thermal behavior of the monohydrate and anhydrous forms, a dual-technique approach is essential. This combination provides a self-validating system where the results of one technique confirm and elucidate the findings of the other.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[9] It is the primary tool for identifying phase transitions such as dehydration (an endothermic event) and melting (an endothermic event).

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature.[9][10] It is used here to unequivocally confirm that a thermal event observed in DSC is due to the loss of volatiles (i.e., water) by quantifying the percentage of mass lost.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Sample S,S-Diphenylsulfilimine Monohydrate Sample DSC Differential Scanning Calorimetry (DSC) Sample->DSC Analyze sample TGA Thermogravimetric Analysis (TGA) Sample->TGA Analyze sample HeatFlow Heat Flow vs. Temp (Endotherms/Exotherms) DSC->HeatFlow Generates MassLoss Mass % vs. Temp (Quantify Water Loss) TGA->MassLoss Generates Correlation Correlate DSC events with TGA mass loss HeatFlow->Correlation Input for MassLoss->Correlation Input for

Caption: Experimental workflow for comparative thermal analysis.
Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of all thermal transitions, including dehydration and melting.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures.

  • Sample Preparation: Accurately weigh 2-4 mg of S,S-diphenylsulfilimine monohydrate into an aluminum DSC pan.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, leading to sharper, more accurate transition peaks.

  • Pan Sealing: Crimp the pan lid, ensuring it is not hermetically sealed. Use a pinhole lid or pierce the lid manually.

    • Rationale: A pinhole allows the water vapor to escape upon dehydration.[11] A hermetically sealed pan would trap the water, creating a high-pressure environment that would alter the dehydration temperature and potentially cause the pan to rupture.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time. The final temperature of 200 °C is well above the expected melting point to ensure all transitions are captured.

  • Atmosphere: Purge the DSC cell with dry nitrogen gas at a flow rate of 50 mL/min.

    • Rationale: An inert atmosphere prevents any oxidative degradation of the sample at elevated temperatures.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To quantify the mass loss associated with the dehydration of the monohydrate.

Methodology:

  • Instrument Calibration: Calibrate the TGA balance using certified calibration weights and verify the temperature accuracy using a magnetic standard (e.g., Curie point of nickel).

  • Sample Preparation: Accurately weigh 5-10 mg of S,S-diphenylsulfilimine monohydrate into a ceramic or aluminum TGA pan.

    • Rationale: A larger sample mass than in DSC is acceptable and helps improve the accuracy of the mass loss measurement.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.

    • Rationale: Using the same heating rate as the DSC experiment allows for direct correlation of the thermal events observed in both techniques.

  • Atmosphere: Purge the TGA furnace with dry nitrogen gas at a flow rate of 50 mL/min.

    • Rationale: As with DSC, an inert atmosphere prevents oxidative side reactions.

Analysis and Interpretation of Expected Results

The combination of DSC and TGA provides a comprehensive picture of the thermal events.

G Monohydrate S,S-Diphenylsulfilimine Monohydrate Dehydration Dehydration (Endothermic Event) Monohydrate->Dehydration Heat (Event 1) Anhydrous Anhydrous S,S-Diphenylsulfilimine Dehydration->Anhydrous Forms Melting Melting (Endothermic Event) Anhydrous->Melting Further Heat (Event 2) Melt Molten State Melting->Melt Results in

Caption: Logical pathway of thermal events for the monohydrate form.

Expected Observations for S,S-Diphenylsulfilimine Monohydrate:

  • TGA Analysis: The TGA thermogram is expected to show a single, distinct mass loss step. This step should begin around 60-80 °C and correspond to a mass loss of approximately 8.2%. This value validates the presence of a single water molecule per molecule of S,S-diphenylsulfilimine.

  • DSC Analysis: The DSC thermogram is expected to show two distinct endothermic peaks:

    • First Endotherm (Dehydration): A relatively broad peak in the range of 70-90 °C. The temperature of this event should directly correspond to the mass loss step observed in the TGA. This peak represents the energy required to remove the water of hydration from the crystal lattice.

    • Second Endotherm (Melting): A sharper peak at a significantly higher temperature, likely in the range of 100-120 °C. This peak represents the true melting point of the anhydrous S,S-diphenylsulfilimine that was formed in situ after the water was driven off.

Expected Observations for Anhydrous S,S-Diphenylsulfilimine:

  • TGA Analysis: The TGA thermogram would show no significant mass loss until the onset of thermal decomposition at much higher temperatures.

  • DSC Analysis: The DSC thermogram would exhibit only a single, sharp endothermic peak corresponding to its melting point (e.g., 100-120 °C), aligning with the second peak observed in the analysis of the monohydrate.

Thermal EventS,S-Diphenylsulfilimine MonohydrateAnhydrous S,S-DiphenylsulfilimineRationale
Dehydration Present (~70-90 °C)AbsentEnergy is required to break the bonds holding the water molecule in the crystal lattice.
Mass Loss (TGA) ~8.2%~0%Confirms the dehydration event is due to the loss of one mole of water.
Melting Point Not a true melting point; complex eventPresent (~100-120 °C, sharp)The anhydrous form undergoes a single, well-defined solid-to-liquid phase transition.

Conclusion and Best Practices

The thermal behavior of S,S-diphenylsulfilimine monohydrate is distinctly different from its anhydrous form. The commercially cited "melting point" of the monohydrate (67-75 °C) does not represent a simple melting transition but rather a complex event dominated by dehydration. The true melting point of the anhydrous form is significantly higher.

For scientists and researchers, this distinction is critical:

  • Process Chemistry: Using the monohydrate in reactions sensitive to water requires accounting for the release of water at elevated temperatures. The anhydrous form would be preferable for strictly anhydrous conditions.

  • Pharmaceutical Formulation: The stability of a drug product can be highly dependent on its hydration state. Dehydration or conversion between forms during storage or processing can alter the final product's performance.[12][13]

  • Quality Control: Characterizing the thermal profile using both DSC and TGA serves as a robust method for identifying the correct solid-state form and ensuring the quality and consistency of raw materials.[14]

This guide underscores the necessity of employing appropriate analytical techniques to fully understand the properties of hydrated compounds. Relying solely on a reported melting point can be misleading. A comprehensive thermal analysis approach, as detailed here, provides the clarity needed for confident material characterization and process development.

References

  • Pure Synth. (n.d.). SS-Diphenylsulfilimine Monohydrate 98.0%. Retrieved from Pure Synth website. [Link]

  • TA Instruments. (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Retrieved from TA Instruments website. [Link]

  • Ford, J. L., & Timmins, P. (Eds.). (2010). Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. In-Tech.
  • Sheikh, M. C., et al. (2019). S,S-Diphenyl-N-tosyl sulfone diimine.
  • Wlodarski, M., & Sawicka, K. (2020). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. Pharmaceutics, 12(10), 976. [Link]

  • Staudt, C., et al. (2012). Synthesis and characterization of a novel carboxyl group containing (co)polyimide with sulfur in the polymer backbone. Polymers, 4(2), 1136–1154. [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Retrieved from ResolveMass website. [Link]

  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved from Lab Manager website. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermal Analysis in the Pharmaceutical Field. Retrieved from NETZSCH website. [Link]

  • Mettler Toledo. (n.d.). Thermal Analysis in the Pharmaceutical Industry. Retrieved from Mettler Toledo website. [Link]

  • MDPI. (2022). Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. Molecules, 27(23), 8569.
  • Occupational Safety and Health Administration. (2023, June 23). DIPHENYLAMINE. Retrieved from OSHA website. [Link]

  • Pyzowski, P., & Ciesielski, W. (2025). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Molecules, 30(17), 3843.
  • Al-Amiery, A. A., et al. (2025). Synthesis and Characterization of Sulfamethoxazole Derivatives. Pharmaceutical Sciences, 31(3), 321-330.
  • Lab Manager. (n.d.). Thermal Stability Testing for Pharmaceuticals and Advanced Materials. Retrieved from Lab Manager website. [Link]

  • Wikipedia. (n.d.). Diphenyl disulfide. Retrieved from Wikipedia. [Link]

  • Beyer, F. L., & Mrozek, R. A. (2022). Analysis of Thermal Stability of Morphology in Certain Polymers Using X-ray Scattering.

Sources

Comparative Guide: X-ray Crystal Structure of S,S-Diphenylsulfilimine Monohydrate

Author: BenchChem Technical Support Team. Date: March 2026

Structural Insights & Bioisosteric Performance in Drug Design

Executive Summary

S,S-Diphenylsulfilimine monohydrate (


) represents a critical structural motif in medicinal chemistry, serving as the nitrogenous isostere of diphenyl sulfoxide. While often overlooked in favor of sulfonamides, the sulfilimine bond (

) offers unique hydrogen-bonding capabilities and metabolic profiles essential for modern ligand design.

This guide provides an objective analysis of the compound's crystallographic data, comparing its structural "performance" (bond stability, geometry, and packing) against its chalcogen analogues: Sulfoxides (


) and Sulfoximines  (

).

Key Finding: The monohydrate form stabilizes the otherwise hygroscopic free base through a specific water-bridged hydrogen bond network, locking the S-N bond length at 1.62–1.63 Å , significantly longer than the S-N bond in high-valent sulfoximines (~1.52 Å).

Structural Characterization: The Data

The following data is derived from high-resolution X-ray diffraction studies (Elsegood et al., 2002). The monohydrate crystallizes in the orthorhombic system, distinct from the anhydrous forms of related sulfur-nitrogen species.

Table 1: Crystallographic Parameters
ParameterData ValueSignificance
Formula

Stable hydrate form
Crystal System OrthorhombicFavors columnar packing
Space Group

(No.[1] 61)
Centrosymmetric, indicates no inherent chirality in the packing despite the chiral S center (racemic crystal)
Unit Cell (

)
5.1467(8) ÅShort axis, dictates stacking distance
Unit Cell (

)
20.1417(3) ÅElongated axis accommodating phenyl rings
Unit Cell (

)
21.4008(4) Å
Volume (

)
~2218 ų
Z 88 molecules per unit cell
R-Factor ~4.5%High-quality structural resolution
Table 2: Critical Bond Metrics (Performance Comparison)

Comparison of the target compound against its functional alternatives.

Structural FeatureS,S-Diphenylsulfilimine (

)
Diphenyl Sulfoxide (

)
S,S-Diphenyl Sulfoximine (

)
Implication for Drug Design
S–X Bond Length 1.628 Å (S–N) 1.48 Å (S–O)1.52–1.55 Å (S–N)The longer sulfilimine bond indicates significant ylidic character (

), increasing polarizability compared to sulfoxides.
S–C Bond Length 1.78 Å1.80 Å1.76 ÅSlight shortening in S(VI) species due to higher oxidation state.
Geometry PyramidalPyramidalDistorted TetrahedralSulfilimine mimics the sulfoxide geometry but adds an H-bond donor (N-H).
H-Bond Capacity Donor & Acceptor Acceptor OnlyDonor & AcceptorSulfilimine monohydrate engages in a cooperative water-bridged network, offering unique receptor binding modes.

Comparative Analysis: Stability & Bioisosterism[2]

The "Ylidic" Bond Controversy

Unlike the double bond in carbonyls, the


 bond in S,S-diphenylsulfilimine is best described as a semi-polar single bond (

) with back-bonding.
  • Performance vs. Sulfoxides: The S-N bond is roughly 0.15 Å longer than the S-O bond in sulfoxides. This increased length and charge separation make the sulfilimine nitrogen highly basic and nucleophilic, capable of stronger electrostatic interactions in protein active sites than the neutral oxygen of a sulfoxide.

  • Hydrate Stabilization: The free base (

    
    ) is hygroscopic and prone to hydrolysis. The monohydrate  form is the "high-performance" variant for storage and handling. The crystal structure reveals that the water molecule acts as a bridge, donating a proton to the sulfilimine nitrogen and accepting interaction from the sulfur lone pair/phenyl rings, effectively "locking" the conformation.
    
Diagram 1: Structural Relationship & Bioisosterism

Visualizing the chemical space occupied by these sulfur analogues.

Bioisosteres Sulfilimine S,S-Diphenylsulfilimine (Target) S(IV), Bond: 1.63Å Polar/Ylidic Sulfoximine Sulfoximine (High-Valent) S(VI), Bond: 1.53Å Metabolically Stable Sulfilimine->Sulfoximine Oxidation (KMnO4/NaIO4) Prop1 High Basicity H-Bond Donor Sulfilimine->Prop1 Sulfoxide Diphenyl Sulfoxide (Alternative) S(IV), Bond: 1.48Å Acceptor Only Sulfoxide->Sulfilimine N-substitution (Bioisostere) Prop2 Metabolic Stability (Drug Candidate) Sulfoximine->Prop2

Caption: The S(IV) sulfilimine serves as a bridge between simple sulfoxides and the highly stable S(VI) sulfoximines. Note the bond length contraction upon oxidation.

Experimental Protocol: Synthesis & Crystallization

To replicate the crystal quality cited in the data section (Elsegood et al., 2002; Cameron et al., 1975), a self-validating protocol is required.

Method A: Oxidative Imination (The Standard)

Principle: Reaction of diphenyl sulfide with Chloramine-T.

  • Reactants: Dissolve Diphenyl sulfide (1.0 eq) in MeOH.

  • Reagent: Add Chloramine-T trihydrate (1.1 eq) slowly at RT.

  • Workup: Pour into ice-cold NaOH (10%). The N-tosyl intermediate precipitates.

  • Hydrolysis (Critical Step): Treat the N-tosyl sulfilimine with conc.

    
     followed by ice quenching and neutralization with 
    
    
    
    .
  • Isolation: Extract with

    
    . The product isolates as the free base.
    
Method B: Crystallization of the Monohydrate

Objective: Obtain X-ray quality single crystals (


 phase).
  • Hydration: Dissolve the free base in wet acetone or acetonitrile containing 1-2% water.

  • Slow Evaporation: Place the solution in a narrow vial covered with parafilm (poke 3 small holes). Allow to stand at 4°C (refrigerator) for 7-14 days.

  • Observation: Colorless prisms will form.

  • Validation: Check MP (67–71 °C). If MP is lower, the crystal may be anhydrous or partially hydrolyzed.

Diagram 2: Crystallization Workflow

Step-by-step logic for obtaining the specific hydrate phase.

Crystallization Start Crude S,S-Diphenylsulfilimine Solvent Dissolve in Acetone/H2O (98:2) Start->Solvent Evap Slow Evaporation (4°C, 1-2 weeks) Solvent->Evap Check Crystal Formation? Evap->Check Harvest Harvest Colorless Prisms (Monohydrate) Check->Harvest Yes Retry Recrystallize (Add more H2O) Check->Retry No/Amorphous Retry->Solvent

Caption: Controlled hydration is essential; anhydrous solvents will yield the unstable free base or oil.

References

  • Elsegood, M. R. J., et al. (2002).[1] "The preparation and structure of novel sulfimide systems; X-ray crystal structures of 1,4-(PhS{NH})2C6H4... and of [Ph2SNH] and its hydrate." New Journal of Chemistry, 26(2), 202-206.

  • Cameron, A. F., et al. (1975). "Crystal and molecular structure of S,S-diphenylsulfilimine monohydrate." Journal of the Chemical Society, Perkin Transactions 2, 176-178.

  • PubChem. (2025).[1] "S,S-Diphenylsulfilimine Monohydrate | C12H13NOS." National Library of Medicine.

  • Oberhammer, H., et al. (1996). "Gas Phase Structure of Sulfoximines." Inorganic Chemistry. (Cited for S-N bond length comparison).

Sources

Technical Guide: Distinguishing Sulfilimine from Sulfoxide by TLC

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the differentiation of sulfilimines (sulphilimines) from sulfoxides using Thin Layer Chromatography (TLC) and specific staining protocols.

Executive Summary

Sulfilimines (


) and sulfoxides (

) are isoelectronic and structurally similar, often leading to confusion in reaction monitoring (e.g., during the imination of sulfides). Both functionalities are highly polar, UV-active (if aromatic), and exhibit similar retention factors (

) in standard organic solvents.

This guide provides a definitive differentiation strategy based on polarity nuances , acid-labile hydrolysis , and oxidative staining behavior .

Key Differentiators at a Glance
FeatureSulfoxide (

)
Sulfilimine (

)
Polarity (

)
High polarity (Low

).
Variable. N-Tosyl/Acyl are polar; N-Alkyl are basic.
Acid Stability Stable on acidic silica.Unstable (Hydrolyzes to Sulfoxide + Amine).
Dragendorff Stain Negative (No reaction).Positive (only if N is basic/alkyl); Negative if N-Tosyl.
KMnO₄ Stain Positive (Oxidizes to Sulfone).Positive (Oxidizes to Sulfoximine).
Ninhydrin Negative.Negative (unless hydrolyzed to free amine).

Chromatographic Behavior (TLC)[1][2][3][4][5][6]

Stationary Phase Selection
  • Standard: Silica Gel 60

    
    .
    
    • Note: The inherent acidity of silica gel (pH ~5) can cause on-plate hydrolysis of sensitive sulfilimines (especially N-silyl or free sulfilimines) into sulfoxides during the run.

  • Recommendation: If the sulfilimine is acid-sensitive, neutralize the plate by pre-eluting with 1% Triethylamine (TEA) in pentane and drying before use.

Solvent Systems

Both species are polar. Non-polar eluents (Hexane/EtOAc 9:1) will likely leave both at the baseline.

  • Recommended System: 50% EtOAc in Hexane

    
     100% EtOAc 
    
    
    
    5-10% MeOH in DCM.
  • 
     Trend: 
    
    • In most systems: Sulfides (

      
      ) > N-Tosyl Sulfilimines (
      
      
      
      )
      
      
      Sulfoxides (
      
      
      )
      .
    • Critical: Because the

      
       values often overlap, co-spotting  is mandatory.
      

Visualization & Staining Protocols

Non-Destructive Visualization
  • UV (254 nm): Both compounds strongly quench fluorescence if aromatic groups (e.g., Phenyl, Tosyl) are present.

    • Observation: Look for "tailing" or "streaking" of the sulfilimine spot, which indicates decomposition on the silica.

Chemical Staining Matrix
A. The "Acid Shift" Test (Definitive)

This is the most reliable method to distinguish the two if


 values are identical. It exploits the hydrolytic instability of the S=N bond under acidic conditions.

Protocol:

  • Spot the mixture on a TLC plate.

  • Expose the spot to HCl vapors for 5 minutes (place in a chamber with conc. HCl) BEFORE developing the plate.

  • Develop the plate in the solvent system.

  • Result:

    • Sulfoxide: Spot remains at the expected

      
      .
      
    • Sulfilimine: Hydrolyzes to the corresponding sulfoxide (moves to sulfoxide

      
      ) and the free amine/amide (usually stays at baseline or moves differently).
      
B. Oxidative Staining (KMnO₄ / Hanessian’s)

Both functional groups can be further oxidized, but the kinetics differ.

  • Reagent: Potassium Permanganate (Basic).

  • Mechanism:

    • Sulfoxide

      
       Sulfone (
      
      
      
      ).
    • Sulfilimine

      
       Sulfoximine (
      
      
      
      ).
  • Observation: Both appear as yellow/brown spots on a purple background. This confirms the presence of oxidizable sulfur but does not distinguish them alone.

C. Dragendorff’s Reagent (Specificity Check)

Used to detect basic nitrogen.

  • Sulfoxides: Negative (No Nitrogen).

  • Sulfilimines:

    • N-Alkyl/Free Sulfilimines:Positive (Orange/Red precipitate).

    • N-Tosyl/N-Acyl Sulfilimines:Likely Negative or weak. The electron-withdrawing group reduces the basicity of the nitrogen, preventing the formation of the ion pair with bismuth.

Experimental Workflows

Workflow 1: The "Acid-Check" 2D-TLC

This self-validating protocol confirms if a spot is a sulfilimine via in-situ hydrolysis.

AcidCheck Start Sample Spot (Unknown) Run1 Run 1st Dimension (Standard Solvent) Start->Run1 Acid Acid Exposure (HCl Vapor / 5 min) Run1->Acid Run2 Run 2nd Dimension (Rotate 90°) Acid->Run2 Result1 Spot on Diagonal (Stable = Sulfoxide) Run2->Result1 No Change Result2 Off-Diagonal Spots (Hydrolysis = Sulfilimine) Run2->Result2 Decomposition

Caption: 2D-TLC workflow to distinguish stable sulfoxides from acid-labile sulfilimines.

Workflow 2: Chemical Differentiation Logic

Use this decision tree when analyzing reaction mixtures (e.g., sulfide oxidation or imination).

DecisionTree Sample Isolated Spot (Polar, UV Active) Dragendorff Dragendorff Stain Sample->Dragendorff PosDrag Orange Spot (Basic N present) Dragendorff->PosDrag NegDrag No Stain Dragendorff->NegDrag ResultSulfilimine1 N-Alkyl Sulfilimine PosDrag->ResultSulfilimine1 AcidTest Acid Hydrolysis Test (TLC + HCl) NegDrag->AcidTest Hydrolyzed Spot Shifts/New Spot (Sulfoxide formed) AcidTest->Hydrolyzed Stable Spot Unchanged AcidTest->Stable ResultSulfilimine2 N-Tosyl/Acyl Sulfilimine Hydrolyzed->ResultSulfilimine2 ResultSulfoxide Sulfoxide Stable->ResultSulfoxide

Caption: Logical decision tree for identifying S=N vs S=O species using staining and stability.

Detailed Stain Recipes

Potassium Permanganate (KMnO₄) - General Oxidizer
  • Preparation: Dissolve 1.5 g

    
    , 10 g 
    
    
    
    , and 1.25 mL 10% NaOH in 200 mL water.
  • Usage: Dip the plate and heat gently with a heat gun.

  • Appearance: Yellow spots on a bright purple background.

Dragendorff’s Reagent - Nitrogen Specific
  • Solution A: 0.85 g Bismuth subnitrate in 10 mL Glacial Acetic Acid + 40 mL Water.

  • Solution B: 8 g Potassium Iodide in 20 mL Water.

  • Working Solution: Mix 5 mL Sol. A + 5 mL Sol. B + 20 mL Acetic Acid + 70 mL Water.[1]

  • Usage: Spray plate (do not dip).[2][3]

  • Appearance: Orange/Red spots immediately upon spraying.

References

  • TLC Staining Guide & Recipes. University of Rochester, Department of Chemistry. [Link]

  • Preparation of Sulfilimines by Sulfur-Alkylation. National Institutes of Health (NIH) / PMC. [Link]

  • Dragendorff's Reagent Properties. Wikipedia / ResearchGate. [Link]

  • TLC Visualization Methods. Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Guide to the Safe Disposal of S,S-Diphenylsulfilimine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, safety-driven guidance on the proper handling and disposal of S,S-Diphenylsulfilimine (CAS No. 68837-61-6 for the monohydrate). As a versatile synthetic tool in modern research and development, its effective management is paramount to ensuring personnel safety and environmental protection.[1] This guide moves beyond mere procedural steps to explain the underlying scientific principles, empowering researchers to make informed decisions and foster a culture of safety and responsibility.

Hazard Characterization and Core Risks

A thorough understanding of a chemical's hazard profile is the foundation of safe handling and disposal. S,S-Diphenylsulfilimine is classified under the Globally Harmonized System (GHS) with specific and significant hazards that dictate its handling protocols.[2] The primary risks are associated with acute oral toxicity, severe environmental impact, and irritation to the skin, eyes, and respiratory system.[3][4]

Table 1: GHS Hazard Profile and Safety Recommendations for S,S-Diphenylsulfilimine

Hazard ClassificationGHS CodePrimary RiskKey Precautionary Action (GHS P-Statement)
Acute Toxicity, OralH302Harmful if swallowed.[2]P270: Do not eat, drink or smoke when using this product.
Hazardous to the Aquatic Environment, Acute HazardH400Very toxic to aquatic life.[2]P273: Avoid release to theenvironment.
Skin Corrosion/IrritationH315Causes skin irritation.[4]P280: Wear protective gloves/protective clothing.
Serious Eye Damage/IrritationH319Causes serious eye irritation.[4]P305 + P351 + P338: IF IN EYES: Rinse cautiously with water.[4]
Specific Target Organ Toxicity, Single ExposureH335May cause respiratory irritation.[4]P261: Avoid breathing dust.[4]
UN Number3077Environmentally hazardous substance, solid, n.o.s.[1]Dispose of contents/container to an approved waste disposal plant.[3]

The high aquatic toxicity (H400) is a critical consideration.[2] Improper disposal, such as discarding into a sanitary sewer system, can cause significant harm to aquatic ecosystems.[5] Therefore, all disposal procedures must be designed to prevent environmental release.

Personnel Protective Equipment (PPE) and Safe Handling

To mitigate the risks of exposure, stringent adherence to PPE protocols is mandatory. The following equipment must be used for all procedures involving S,S-Diphenylsulfilimine, from weighing to final waste disposal.

  • Eye and Face Protection: Chemical splash goggles meeting ANSI Z87.1 or EU EN166 standards are required. A face shield should be worn over goggles if there is a significant risk of splashing.[5]

  • Skin Protection: A chemical-resistant lab coat must be worn and kept buttoned. Nitrile or neoprene gloves are required to prevent skin contact and irritation.[3][5] Contaminated clothing must be removed immediately and washed before reuse.

  • Respiratory Protection: All handling of solid S,S-Diphenylsulfilimine or solutions should be performed exclusively within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][5]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling the material, before breaks, and at the end of a shift.[3]

Waste Collection, Segregation, and Storage

Proper segregation is a critical step in preventing dangerous chemical reactions and ensuring waste can be managed safely by disposal facilities.

  • Containerization: All S,S-Diphenylsulfilimine waste, including contaminated consumables like gloves, weigh boats, and paper towels, must be collected in a dedicated hazardous waste container.[5] The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a tightly sealing, threaded cap.[6]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "S,S-Diphenylsulfilimine," and the associated hazard symbols (e.g., harmful, environmentally hazardous).[7]

  • Segregation: Store the S,S-Diphenylsulfilimine waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, to prevent uncontrolled reactions.[3][8]

  • Storage Location: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory, ensuring it is under the control of the operator and away from drains or areas where a spill could spread.

Spill Management Protocol

In the event of a spill, immediate and correct action is required to limit exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.

  • Containment: For solid spills, carefully cover the material with an absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with a chemical absorbent material (e.g., vermiculite or a commercial spill kit) to contain the spill.

  • Cleanup: Carefully sweep or wipe up the contained material, working from the outside in. Place all contaminated absorbents and cleaning materials into the designated S,S-Diphenylsulfilimine hazardous waste container.

  • Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Approved Disposal Pathways

There are two primary pathways for the disposal of S,S-Diphenylsulfilimine waste. The choice depends on institutional policy, regulatory requirements, and the quantity of waste.

Pathway A: Certified Third-Party Disposal (Strongly Recommended)

The most reliable and compliant method for disposing of S,S-Diphenylsulfilimine is to use a licensed hazardous waste disposal contractor.[3] This is the standard procedure for most research institutions.

  • Mechanism: Waste is collected in properly labeled containers and picked up by EHS personnel or the contractor. The contractor then transports the waste to a permitted facility for disposal, typically via high-temperature incineration.[9]

  • Causality: Incineration is preferred because it ensures the complete destruction of the organic molecule, breaking it down into less hazardous components like carbon oxides, nitrogen oxides, and sulfur oxides under controlled conditions.[4][10] This method definitively prevents its release into the environment.

Pathway B: In-Lab Chemical Treatment (Small Quantities Only)

For very small quantities, and only with explicit permission from your institution's EHS department, in-lab chemical treatment may be an option. This approach requires a high level of chemical expertise and must be performed as a final, validated step of an experimental procedure.

  • Mechanism: The principle behind treatment is the chemical degradation of the sulfilimine functional group into less toxic, more easily disposable byproducts. Oxidation is a plausible and effective method for organosulfur compounds.[11]

  • Causality: A strong oxidizing agent, such as sodium hypochlorite (bleach), can oxidize the sulfur center, breaking the S=N bond and degrading the molecule. The resulting products can then be neutralized and disposed of according to institutional guidelines for non-hazardous aqueous waste.

Detailed Protocol for Lab-Scale Chemical Degradation

Disclaimer: This protocol is provided as a scientifically-grounded example and must be validated on a microscale (<100 mg) and approved by your institution's safety officer before implementation.

Objective: To degrade a small quantity (<1 g) of S,S-Diphenylsulfilimine waste in solution via oxidation with sodium hypochlorite.

Materials:

  • S,S-Diphenylsulfilimine waste dissolved in a minimal amount of a water-miscible solvent (e.g., isopropanol).

  • Commercial bleach (5-6% sodium hypochlorite solution).

  • Sodium bisulfite solution (10% w/v in water).

  • Sodium hydroxide solution (1 M) and Hydrochloric acid (1 M) for pH adjustment.

  • Stir plate and stir bar.

  • Ice bath.

  • pH paper or pH meter.

Procedure:

  • Preparation: Perform all steps in a certified chemical fume hood. Ensure the S,S-Diphenylsulfilimine is fully dissolved. If starting with solid waste, dissolve it in a minimal volume of isopropanol before proceeding.

  • Dilution and Cooling: Transfer the solution to a larger flask and dilute it with water to a concentration of <5 mg/mL. Place the flask in an ice bath and stir to cool the solution to 0-5 °C. This is to control the initial exotherm of the oxidation reaction.

  • Oxidation: While stirring vigorously, slowly add an excess of commercial bleach (approx. 10 molar equivalents relative to the sulfilimine) to the solution dropwise, ensuring the temperature does not rise above 15 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.

  • Quenching: Re-cool the flask in an ice bath. Slowly add 10% sodium bisulfite solution until the excess hypochlorite is destroyed. The absence of an oxidant can be confirmed using potassium iodide-starch test paper (a positive test turns blue-black).

  • Neutralization: Check the pH of the final solution. Neutralize the solution by adding 1 M NaOH or 1 M HCl dropwise until the pH is between 6.0 and 8.0.[11]

  • Final Disposal: Once neutralized and confirmed to be free of oxidant, the treated aqueous solution may be disposed of down the sanitary sewer with copious amounts of running water, pending local and institutional regulations.[11]

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of S,S-Diphenylsulfilimine waste.

G start_node S,S-Diphenylsulfilimine Waste Generated decision_node Institutional Policy Allows In-Lab Treatment? process_node process_node end_node end_node reject_node reject_node A S,S-Diphenylsulfilimine Waste Generated B Institutional Policy Allows In-Lab Treatment? A->B C Segregate and Collect for Third-Party Disposal B->C No E Perform Validated Chemical Degradation Protocol (Sec. 6) B->E Yes, for Small Quantities D Dispose via Certified Hazardous Waste Vendor C->D F Dispose of Treated Aqueous Waste per Local Regulations E->F

Caption: Workflow for selecting the appropriate disposal pathway for S,S-Diphenylsulfilimine.

References

  • PubChem. S,S-Diphenylsulfilimine Monohydrate | C12H13NOS | CID 11435938. National Center for Biotechnology Information. [Link]

  • Fuchs Lubricants. Safety Data Sheet (September 03 2015). (Note: This reference is for a product containing diphenylamine, a related compound, illustrating general incompatibilities). [Link]

  • Pure Synth. SS-Diphenylsulfilimine Monohydrate 98.0%. [Link]

  • National Center for Biotechnology Information. Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. PMC. [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]

  • Enva. How Chemical Waste Is Treated. [Link]

  • Pharmaguideline. SOP for Disposal of Contaminated Material. [Link]

  • Alberta Environment. Guidelines for the Disposal of Sulphur Containing Solid Waste. Open Government Program. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • University of British Columbia. In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. [Link]

  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. [Link]

  • Alberta Environment. Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils. Open Government Program. (September 12 2011). [Link]

  • University of Oklahoma. Hazardous Waste - EHSO Manual 2025-2026. (December 22 2025). [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (December 04 2025). [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. (September 25 2025). [Link]

  • Roger Williams University. Lab Waste Management and Disposal Guide. (July 15 2019). [Link]

  • Southern Illinois University. Chemical Waste Management Guide. Center for Environmental Health and Safety. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S,S-Diphenylsulfilimine
Reactant of Route 2
S,S-Diphenylsulfilimine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.